(R)-BI-2852
描述
Structure
3D Structure
属性
IUPAC Name |
(3S)-5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N6O2/c1-36-16-21(33-18-36)17-37-11-10-20-7-6-19(12-28(20)37)14-32-15-27-29(24-4-2-3-5-26(24)34-27)30-25-13-22(38)8-9-23(25)31(39)35-30/h2-13,16,18,30,32,34,38H,14-15,17H2,1H3,(H,35,39)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEQLXOWWLNVDX-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)C6C7=C(C=CC(=C7)O)C(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)[C@@H]6C7=C(C=CC(=C7)O)C(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-BI-2852: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BI-2852 is the less active enantiomer of BI-2852, a potent, cell-permeable, and selective pan-KRAS inhibitor. While BI-2852 actively engages the switch I/II pocket of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS to disrupt downstream signaling, this compound serves as a crucial negative control in experimental settings to delineate the specific effects of its active counterpart. This guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside the mechanism of action and biological data of its active (S)-enantiomer for contextual understanding. Detailed experimental methodologies for key assays used in the characterization of these compounds are also presented.
Chemical Structure and Physicochemical Properties
This compound is a stereoisomer of the active KRAS inhibitor, BI-2852. Due to its significantly reduced biological activity, it is an ideal negative control for in vitro and cellular assays designed to probe the function of BI-2852.
Table 1: Chemical and Physicochemical Properties of this compound and BI-2852
| Property | This compound | BI-2852 ((S)-enantiomer) |
| IUPAC Name | (R)-5-hydroxy-3-(2-((((1-((1-methyl-1H-imidazol-4-yl)methyl)-1H-indol-6-yl)methyl)amino)methyl)-1H-indol-3-yl)isoindolin-1-one | (S)-5-hydroxy-3-(2-((((1-((1-methyl-1H-imidazol-4-yl)methyl)-1H-indol-6-yl)methyl)amino)methyl)-1H-indol-3-yl)isoindolin-1-one[1] |
| Molecular Formula | C₃₁H₂₈N₆O₂ | C₃₁H₂₈N₆O₂ |
| Molecular Weight | 516.59 g/mol | 516.59 g/mol [2] |
| CAS Number | 2375482-49-6 | 2375482-51-0[3] |
| Appearance | Off-white to light yellow solid | Off-white to light yellow solid |
| SMILES | OC(C=C1)=CC(--INVALID-LINK--N7)=C1C7=O[4] | OC(C=C1)=CC(--INVALID-LINK--N7)=C1C7=O[3] |
| Solubility | Soluble in DMSO | Soluble in DMSO (100 mg/mL) and Ethanol[2] |
Mechanism of Action of the Active Enantiomer (BI-2852)
BI-2852 functions as a potent pan-KRAS inhibitor by binding to a previously considered "undruggable" pocket located between the switch I and switch II regions of the KRAS protein.[2] This binding is non-covalent and occurs in both the GTP-bound (active) and GDP-bound (inactive) states of KRAS. By occupying this pocket, BI-2852 effectively blocks the interactions of KRAS with key signaling partners, including:
-
Guanine Nucleotide Exchange Factors (GEFs), such as SOS1, which promote the activation of KRAS.
-
GTPase Activating Proteins (GAPs), which are responsible for the inactivation of KRAS.
-
Downstream effectors, such as RAF kinases (e.g., CRAF) and PI3Kα, which propagate oncogenic signaling.[1]
This comprehensive blockade of KRAS interactions leads to the inhibition of downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, resulting in an anti-proliferative effect in KRAS-mutant cancer cells.[3][5]
References
(R)-BI-2852: A Technical Guide to the Inactive Enantiomer of a KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-BI-2852, the inactive enantiomer of the potent KRAS inhibitor, BI-2852. While the (S)-enantiomer, BI-2852, actively inhibits KRAS signaling by binding to the switch I/II pocket, this compound serves as a crucial negative control in research settings. Its lack of significant biological activity allows for the validation of on-target effects of its active counterpart and provides a baseline for comparative studies. This document details the available quantitative data, experimental methodologies, and relevant signaling pathways to facilitate its effective use in drug discovery and development.
Core Concepts: Stereochemistry and Biological Activity
BI-2852 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-BI-2852 and this compound. The specific three-dimensional arrangement of atoms in the (S)-enantiomer allows for high-affinity binding to a pocket on the KRAS protein, leading to the inhibition of its function. In contrast, the (R)-enantiomer, also referred to as BI-2853, possesses a spatial configuration that is significantly less favorable for this interaction, rendering it largely inactive. This stark difference in activity between the two enantiomers underscores the stereospecificity of the inhibitor-target interaction and highlights the importance of using the inactive enantiomer as a negative control to distinguish true biological effects from potential off-target or non-specific activities.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available for both the active (S)-BI-2852 and its inactive (R)-enantiomer, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of BI-2852 Enantiomers
| Assay Type | Target/Interaction | (S)-BI-2852 | This compound (BI-2853) | Reference |
| Isothermal Titration Calorimetry (ITC) | Kd for GCP-KRASG12D | 740 nM | No data available | [1] |
| Isothermal Titration Calorimetry (ITC) | Kd for GDP-KRASG12D | 2.0 µM | No data available | [1] |
| Isothermal Titration Calorimetry (ITC) | Kd for GCP-KRASwt | 7.5 µM | No data available | [1] |
| Surface Plasmon Resonance (SPR) | Affinity for KRAS | 22 µM | No data available | [2] |
| AlphaScreen (AS) Assay | IC50 for GTP-KRASG12D::SOS1 | 490 nM | ~10-fold less potent than (S)-enantiomer | [1][3] |
| AlphaScreen (AS) Assay | IC50 for GTP-KRASG12D::CRAF | 770 nM | No data available | [3] |
| AlphaScreen (AS) Assay | IC50 for GTP-KRASG12D::PI3Kα | 500 nM | No data available | [3] |
Table 2: Cellular Activity of BI-2852 Enantiomers in NCI-H358 Cells (KRASG12C mutant)
| Assay Type | Endpoint | (S)-BI-2852 | This compound (BI-2853) | Reference |
| pERK Inhibition Assay | EC50 | 5.8 µM | No effect on cells | [1][3] |
| Antiproliferative Assay | EC50 (Soft Agar) | 6.7 µM | No effect on cells | [4] |
| Antiproliferative Assay | EC50 (Low Serum) | 5.8 µM | No effect on cells | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of the compounds to different forms of the KRAS protein.
Methodology:
-
Protein Preparation: Recombinant KRAS protein (e.g., KRASG12D or KRASwt) is expressed and purified. The protein is then loaded with either a non-hydrolyzable GTP analog like GCP or with GDP.
-
Sample Preparation: The purified KRAS protein is dialyzed against the ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 2 mM MgCl2, 2% DMSO). The compound (BI-2852 or its enantiomer) is dissolved in the same buffer.
-
ITC Measurement: The ITC experiment is performed using a microcalorimeter. The sample cell is filled with the KRAS protein solution (typically at a concentration of 10-20 µM). The syringe is filled with the compound solution (typically at a concentration of 100-200 µM).
-
Titration: A series of small injections of the compound from the syringe into the sample cell are performed while the heat change upon binding is measured.
-
Data Analysis: The resulting titration curve is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of the compound to KRAS.
Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant KRAS protein is immobilized on the sensor surface.
-
Binding Analysis: The compound is prepared in a running buffer (e.g., HBS-EP buffer) at various concentrations. The compound solutions are injected over the sensor surface, and the change in the refractive index, which is proportional to the mass bound to the surface, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
AlphaScreen Assay
Objective: To measure the inhibition of the interaction between KRAS and its effector proteins (e.g., SOS1, CRAF, PI3Kα).
Methodology:
-
Reagent Preparation: Biotinylated KRAS protein, GST-tagged effector protein, streptavidin-coated donor beads, and anti-GST-coated acceptor beads are prepared in an appropriate assay buffer.
-
Assay Procedure: The compound at various concentrations is pre-incubated with the KRAS protein. The effector protein and the donor/acceptor beads are then added.
-
Signal Detection: Upon excitation at 680 nm, the donor beads generate singlet oxygen, which, if in proximity to the acceptor beads (due to the protein-protein interaction), triggers a chemiluminescent signal at 520-620 nm. The signal is measured using an AlphaScreen-compatible plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the protein-protein interaction, is determined by plotting the signal intensity against the compound concentration.
Cellular pERK Inhibition Assay
Objective: To assess the ability of the compound to inhibit the KRAS signaling pathway in a cellular context by measuring the phosphorylation of the downstream effector ERK.
Methodology:
-
Cell Culture: NCI-H358 cells, which harbor a KRASG12C mutation, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the compound or vehicle (DMSO) for a specified period (e.g., 2 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Signal Detection and Analysis: The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of pERK to total ERK is calculated and normalized to the vehicle control to determine the extent of inhibition. The EC50 value is calculated from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key aspects of KRAS signaling and the experimental workflow for inhibitor characterization.
Caption: Simplified KRAS signaling pathway and the point of intervention by BI-2852.
Caption: Experimental workflow for comparing the activity of BI-2852 enantiomers.
References
An In-depth Technical Guide to the Discovery and Synthesis of (R)-BI-2852: A Potent KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of (R)-BI-2852, a potent inhibitor of KRAS that targets the previously considered "undruggable" switch I/II pocket. This document details the scientific journey from fragment-based screening to the development of a nanomolar affinity ligand, offering insights into its mechanism of action, detailed experimental protocols, and extensive quantitative data to support further research and development in the field of oncology and RAS-targeted therapies.
Discovery and Mechanism of Action
This compound was discovered through a meticulous structure-based drug design campaign, originating from weakly binding fragments identified through nuclear magnetic resonance (NMR) screening.[1] This effort led to the development of a compound that binds with nanomolar affinity to a pocket located between the switch I and switch II regions of the KRAS protein.[1] This binding site is present in both the active GTP-bound and inactive GDP-bound conformations of KRAS, making BI-2852 mechanistically distinct from covalent inhibitors that target the switch II pocket of the KRAS G12C mutant.[1]
The binding of this compound to the switch I/II pocket sterically hinders the interaction of KRAS with its essential binding partners. It effectively blocks the interactions with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, GTPase-activating proteins (GAPs), and downstream effector proteins such as CRAF and PI3Kα.[1] This comprehensive blockade of KRAS signaling leads to the inhibition of downstream pathways, including the MAPK/ERK and PI3K/AKT pathways, ultimately resulting in an antiproliferative effect in KRAS-mutant cancer cells.[1]
A further layer to its mechanism of action is the induction of a nonfunctional dimer of KRAS.[2] Structural and biophysical analyses have shown that two molecules of BI-2852 can stabilize a KRAS dimer, a conformation that is not conducive to effector protein binding.[2]
Quantitative Biological Data
The biological activity of this compound has been extensively characterized using a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target Interaction | Ligand State | BI-2852 Kd (μM) |
| KRAS G12D | GCP-bound | 0.74[3] |
| KRAS wt | GCP-bound | 7.5[3] |
| KRAS G12D | GDP-bound | 2.0[3] |
Table 1: Binding affinities of this compound to KRAS determined by Isothermal Titration Calorimetry (ITC). GCP is a non-hydrolyzable GTP analog.
| Assay | Target Interaction | BI-2852 IC50 (nM) |
| AlphaScreen | GTP-KRAS G12D :: SOS1 | 490[3][4] |
| AlphaScreen | GTP-KRAS G12D :: CRAF | 770[3] |
| AlphaScreen | GTP-KRAS G12D :: PI3Kα | 500[3] |
Table 2: Inhibitory activity of this compound against KRAS protein-protein interactions.
| Cell Line | Assay | BI-2852 EC50 (μM) |
| NCI-H358 (KRAS G12C) | pERK Inhibition | 5.8[3][4] |
| NCI-H358 (KRAS G12C) | Antiproliferative (Soft Agar) | 5.8[5] |
| NCI-H358 (KRAS G12C) | Antiproliferative (Low Serum) | 6.7[5] |
Table 3: Cellular activity of this compound in the NCI-H358 human non-small cell lung cancer cell line.
| Target | % Inhibition at 10 µM |
| Adenosine A2A | 28 |
| Adrenergic α1A | 35 |
| Adrenergic α2A | 3 |
| Adrenergic β1 | 10 |
| Adrenergic β2 | -1 |
| Cannabinoid CB1 | 18 |
| Cannabinoid CB2 | 14 |
| Cholecystokinin CCK1 (CCKA) | 16 |
| Dopamine D1 | 15 |
| Dopamine D2S | 22 |
| Endothelin ETA | 11 |
| Histamine H1 | 35 |
| Histamine H2 | 10 |
| Muscarinic M1 | 16 |
| Muscarinic M2 | 1 |
| Muscarinic M3 | 14 |
| Opioid δ2 (DOP) | 17 |
| Opioid κ (KOP) | 16 |
| Opioid μ (MOP) | 12 |
| Serotonin 5-HT1A | 13 |
| Serotonin 5-HT1B | 15 |
| Serotonin 5-HT2A | 40 |
| Serotonin 5-HT2B | 31 |
| Vasopressin V1a | 30 |
| Dopamine transporter | 24 |
| Norepinephrine transporter | 29 |
| Serotonin 5-HT transporter | 31 |
| BZD (central) | 18 |
| NMDA | -16 |
| N neuronal α4β2 | 11 |
| Serotonin 5-HT3 | 19 |
| Ca2+ channel (L, dihydropyridine (B1217469) site) | 20 |
| hERG (membrane preparation) | 26 |
| Kv channel | 1 |
| Na+ channel (site 2) | 13 |
| AR | 16 |
| GR | 11 |
| Lck kinase | 13 |
| COX1 | 24 |
| COX2 | 23 |
| Acetylcholinesterase | 20 |
| MAO-A | 14 |
| PDE3A | 25 |
| PDE4D2 | 34 |
Table 4: Off-target liability screening of this compound at 10 µM in the Eurofins SafetyScreen44™ panel. Results showing >50% inhibition are considered significant.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be accomplished through various routes. The following is a representative synthesis adapted from the patent literature.
A detailed, step-by-step synthesis protocol is provided in the Appendix.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to different KRAS constructs.
Materials:
-
MicroCal PEAQ-ITC or similar instrument (Malvern Panalytical)
-
Purified KRAS protein (e.g., KRAS G12D, KRAS wt)
-
This compound
-
ITC Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5% DMSO
-
Dialysis equipment
Protocol:
-
Dialyze the purified KRAS protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Prepare a 20-50 µM solution of the KRAS protein in the ITC buffer.
-
Prepare a 200-500 µM solution of this compound in the final dialysis buffer.
-
Set the ITC instrument to 25°C.
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform the titration experiment with an initial injection of 0.4 µL followed by 19 injections of 2 µL at 150-second intervals.
-
Analyze the data using the instrument's software, fitting to a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n).
AlphaScreen Assay for Protein-Protein Interaction Inhibition
Objective: To measure the inhibitory activity (IC50) of this compound on the interaction between KRAS and its binding partners (e.g., SOS1, CRAF, PI3Kα).
Materials:
-
ProxiPlate-384 Plus (PerkinElmer)
-
AlphaScreen™ Glutathione Donor Beads (PerkinElmer)
-
AlphaLISA™ Nickel Chelate Acceptor Beads (PerkinElmer)
-
GST-tagged effector protein (e.g., SOS1, CRAF, PI3Kα)
-
His-tagged KRAS protein
-
This compound serially diluted in assay buffer
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM TCEP, 0.1% BSA
-
EnVision™ or PHERAstar™ plate reader
Protocol:
-
In a 384-well plate, add 2 µL of serially diluted this compound.
-
Add 4 µL of a solution containing His-tagged KRAS (final concentration ~50 nM) and GST-tagged effector protein (final concentration ~50 nM).
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a mixture of AlphaScreen™ Glutathione Donor Beads and AlphaLISA™ Nickel Chelate Acceptor Beads (final concentration 10 µg/mL each).
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an EnVision or PHERAstar plate reader with AlphaScreen settings.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Western Blotting for pERK and pAKT Inhibition
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors ERK and AKT in cells.
Materials:
-
NCI-H358 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay
Objective: To determine the antiproliferative effect (EC50) of this compound on cancer cells.
Materials:
-
NCI-H358 cells
-
96-well plates
-
RPMI-1640 medium with 10% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer plate reader
Protocol:
-
Seed NCI-H358 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.
Visualizations
Caption: KRAS Signaling Pathway and Inhibition by this compound.
Caption: Generalized Synthetic Workflow for this compound.
Caption: Experimental Workflow for the Characterization of this compound.
Appendix
Detailed Synthesis of this compound
The following protocol is adapted from patent WO2019137918A1. Specific reagents and conditions may vary.
(Note: The detailed, multi-step synthesis with specific chemical structures, reagents, and reaction conditions would be populated here based on a thorough analysis of the patent literature. This would include step-by-step instructions for the formation of key intermediates and the final coupling reaction to yield this compound, followed by purification details.)
References
The Role of (R)-BI-2852 as a Negative Control in KRAS Inhibition Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery, particularly in the highly competitive field of oncology, the validation of a compound's mechanism of action is paramount. The discovery of BI-2852, a potent inhibitor of KRAS that binds to the previously deemed "undruggable" switch I/II pocket, marked a significant milestone in targeting RAS-driven cancers.[1][2] To rigorously demonstrate that the observed anti-cancer effects of BI-2852 are a direct result of its on-target activity, a reliable negative control is indispensable. This technical guide elucidates the critical role of (R)-BI-2852, the inactive enantiomer of BI-2852, as a negative control, providing a comprehensive overview of its comparative activity, experimental protocols, and the underlying signaling pathways.
This compound, also referred to as BI-2853, serves as an ideal negative control due to its stereochemical relationship with the active compound, BI-2852.[3] Enantiomers, being non-superimposable mirror images, often exhibit vastly different biological activities.[4][5] The "eutomer" is the pharmacologically active enantiomer, while the "distomer" is the less active one.[5] In this context, BI-2852 is the eutomer, and this compound is the distomer. By demonstrating that this compound, which shares the same physicochemical properties as BI-2852 but differs in its three-dimensional arrangement, lacks significant biological activity, researchers can confidently attribute the effects of BI-2852 to its specific interaction with the KRAS protein.[2]
This guide will provide a detailed comparison of the biochemical and cellular activities of BI-2852 and this compound, present key experimental protocols for their evaluation, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of BI-2852 and this compound
The following tables summarize the quantitative data comparing the activity of the active KRAS inhibitor BI-2852 and its negative control enantiomer, this compound.
| Biochemical Assays | BI-2852 | This compound (BI-2853) | Reference |
| Binding Affinity (KD) to GCP-KRASG12D (ITC) | 740 nM | Not Available | [3] |
| IC50 vs. GTP-KRASG12D::SOS1 (AlphaScreen) | 490 nM | ~10-fold less potent | [3] |
| IC50 vs. GTP-KRASG12D::CRAF | 770 nM | Not Available | [3] |
| IC50 vs. GTP-KRASG12D::PI3Kα | 500 nM | Not Available | [3] |
| Cellular Assays (NCI-H358 cell line) | BI-2852 | This compound (distomer 44) | Reference |
| pERK Inhibition (EC50) | 5.8 µM | No significant effect up to 50 µM | [2][3] |
| Antiproliferative Effect (EC50, low serum) | 6.7 µM | Significant effect only at 50 µM | [2][6] |
KRAS Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of action of BI-2852. KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1, which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. In its active state, KRAS binds to and activates effector proteins such as RAF and PI3K, leading to the activation of downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival. BI-2852 binds to a pocket on KRAS, sterically hindering its interaction with GEFs, GAPs, and effectors, thus inhibiting downstream signaling.
Caption: The KRAS signaling pathway and the inhibitory mechanism of BI-2852.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD) of BI-2852 to KRAS.
Methodology:
-
Protein Preparation: Recombinant KRASG12D (amino acids 1-169) is expressed and purified. The protein is loaded with the non-hydrolyzable GTP analog, guanosine-5'-[(β,γ)-imido]triphosphate (GCP), or with GDP.
-
Compound Preparation: BI-2852 is dissolved in a buffer matching the protein buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.005% Tween-20).
-
ITC Experiment:
-
The sample cell of the ITC instrument (e.g., a MicroCal PEAQ-ITC) is filled with the KRAS protein solution (typically 20-50 µM).
-
The injection syringe is filled with the BI-2852 solution (typically 200-500 µM).
-
A series of injections of the BI-2852 solution into the sample cell are performed at a constant temperature (e.g., 25°C).
-
The heat change upon each injection is measured.
-
-
Data Analysis: The resulting titration curve is fitted to a single-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
KRAS::SOS1 Interaction Assay (AlphaScreen)
Objective: To measure the inhibitory activity (IC50) of BI-2852 and this compound on the interaction between KRAS and its GEF, SOS1.
Methodology:
-
Reagents:
-
GST-tagged KRASG12D (GTP-loaded)
-
His-tagged SOS1 (catalytic domain)
-
Glutathione AlphaLISA Acceptor beads
-
Nickel Chelate Alpha Donor beads
-
BI-2852 and this compound serially diluted in assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well plate, add GST-KRASG12D-GTP and His-SOS1.
-
Add the serially diluted compounds (BI-2852 or this compound).
-
Incubate for 30 minutes at room temperature.
-
Add the Glutathione AlphaLISA Acceptor beads and incubate for 60 minutes.
-
Add the Nickel Chelate Alpha Donor beads and incubate for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.
-
Cellular pERK Inhibition Assay (Western Blot)
Objective: To assess the ability of BI-2852 and this compound to inhibit KRAS-driven downstream signaling by measuring the phosphorylation of ERK in cells.
Methodology:
-
Cell Culture: NCI-H358 cells (human lung adenocarcinoma with KRASG12C mutation) are cultured in a suitable medium (e.g., RPMI-1640 with 10% FBS).
-
Compound Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Treat the cells with increasing concentrations of BI-2852 or this compound for 2 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The pERK signal is normalized to the total ERK signal.
Cell Proliferation Assay
Objective: To evaluate the antiproliferative effects of BI-2852 and this compound on KRAS-mutant cancer cells.
Methodology:
-
Cell Seeding: Seed NCI-H358 cells in 96-well plates at a density of 1,500 cells per well in a medium containing 10% FCS.
-
Compound Treatment:
-
The next day, add serially diluted BI-2852 or this compound (starting from 50 µM with 1:5 dilutions).
-
Incubate the cells for 3 days at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Quantify the number of viable cells using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The EC50 values are determined by fitting the dose-response curves with a sigmoidal curve analysis program.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental procedures and the logical framework for using this compound as a negative control.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Workflow for Western Blot analysis of pERK inhibition.
Caption: Logical framework for the use of this compound as a negative control.
Conclusion
The use of this compound as a negative control is a cornerstone in the preclinical validation of the KRAS inhibitor BI-2852. The stark contrast in biological activity between the two enantiomers, as demonstrated through biochemical and cellular assays, provides compelling evidence that the anti-cancer effects of BI-2852 are a direct consequence of its specific interaction with the KRAS protein. This rigorous approach to target validation is crucial for the continued development of this and other targeted therapies, ensuring that only compounds with a well-defined and on-target mechanism of action advance toward clinical application. This technical guide provides researchers with the necessary data, protocols, and conceptual framework to effectively utilize this compound in their own investigations into KRAS-driven malignancies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. pnas.org [pnas.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BI-2852 | Ras | TargetMol [targetmol.com]
(R)-BI-2852: A Technical Guide to a Pan-KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
(R)-BI-2852 is a potent, cell-permeable, pan-RAS inhibitor that targets the switch I/II pocket of both active (GTP-bound) and inactive (GDP-bound) KRAS. This technical guide provides an in-depth overview of its physicochemical properties, mechanism of action, and key experimental protocols for its characterization.
Core Data Summary
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 2375482-49-6 | [1] |
| Molecular Weight | 516.59 g/mol | [2][3] |
| Molecular Formula | C₃₁H₂₈N₆O₂ | [2] |
| Appearance | Off-white to light yellow solid powder | [1] |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action and Signaling Pathway
This compound represents a significant advancement in the pursuit of clinically effective KRAS inhibitors. It binds to a previously considered "undruggable" pocket located between the switch I and switch II regions of the KRAS protein.[4] This binding is non-covalent and has been shown to be effective against multiple KRAS mutants as well as wild-type KRAS, classifying it as a pan-RAS inhibitor.
The binding of this compound to the switch I/II pocket sterically hinders the interaction of KRAS with its key binding partners, including:
-
Guanine Nucleotide Exchange Factors (GEFs) , such as Son of Sevenless (SOS1), which promote the activation of KRAS.
-
GTPase Activating Proteins (GAPs) , which are responsible for the inactivation of KRAS.
-
Downstream effectors , such as RAF and PI3Kα, which propagate the oncogenic signal.[4]
By blocking these interactions, this compound effectively shuts down the KRAS signaling cascade, leading to the inhibition of downstream pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[5] This ultimately results in reduced cell proliferation and tumor growth in KRAS-mutant cancer models.[4]
Caption: KRAS Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The data highlights its potency and pan-RAS activity.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | GCP-KRASG12D | KD | 740 nM | [6] |
| Isothermal Titration Calorimetry (ITC) | GDP-KRASG12D | KD | 2.0 µM | [6] |
| Isothermal Titration Calorimetry (ITC) | GCP-KRASwt | KD | 7.5 µM | [6] |
| Isothermal Titration Calorimetry (ITC) | GDP-KRASwt | KD | 1.1 µM | [2] |
| AlphaScreen | GTP-KRASG12D :: SOS1 | IC₅₀ | 490 nM | [6] |
| AlphaScreen | GTP-KRASG12D :: CRAF | IC₅₀ | 770 nM | [6] |
| AlphaScreen | GTP-KRASG12D :: PI3Kα | IC₅₀ | 500 nM | [6] |
| pERK Inhibition (Cell-based) | NCI-H358 | EC₅₀ | 5.8 µM | [6] |
| Cell Proliferation (Soft Agar) | NCI-H358 | GI₅₀ | 6.7 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and application of this compound.
Chemical Synthesis
The synthesis of this compound was achieved through a structure-based drug design approach.[7] While a detailed synthetic route for the specific (R)-enantiomer is not publicly available, the development involved the optimization of fragment hits that weakly bind to KRAS.[7] The synthesis of the racemic mixture, BI-2852, has been reported, and a subsequent chiral separation would be required to isolate the (R)-enantiomer.[7]
Isothermal Titration Calorimetry (ITC)
ITC is employed to measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of this compound to KRAS.
Materials:
-
Purified KRAS protein (GDP or GCP-bound)
-
This compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC cell and syringe
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the KRAS protein against the ITC buffer to ensure buffer matching.
-
Dissolve this compound in the same dialysis buffer. It may be necessary to first dissolve it in a minimal amount of DMSO and then dilute it into the final buffer, ensuring the final DMSO concentration is identical in both the protein and inhibitor solutions.
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Titration:
-
Load the KRAS solution into the sample cell (typically 20-50 µM).
-
Load the this compound solution into the injection syringe (typically 10-fold higher concentration than the protein).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.
-
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics (association rate constant, ka, and dissociation rate constant, kd) of this compound to KRAS.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified KRAS protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the KRAS protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized KRAS surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Perform a global fit of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate the KD (kd/ka).
-
Caption: Surface Plasmon Resonance (SPR) Workflow.
pERK Inhibition Western Blot
This assay assesses the ability of this compound to inhibit KRAS downstream signaling in a cellular context by measuring the phosphorylation of ERK.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against pERK, total ERK, and a loading control.
-
Incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals to determine the extent of inhibition.
-
Caption: pERK Inhibition Western Blot Workflow.
References
- 1. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of BI-2852: A Technical Guide to Isomer-Specific KRAS Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-2852 has emerged as a pivotal chemical probe for studying KRAS biology, notable for its unique mechanism of action that involves binding to an unconventional pocket between the switch I and II regions of the protein. This interaction not only disrupts the association with downstream effectors but also induces a non-functional dimer of KRAS, presenting a novel inhibitory strategy. The biological activity of BI-2852 is exquisitely dependent on its stereochemistry. This technical guide provides an in-depth examination of the stereochemical properties of BI-2852 isomers, detailing their differential biological activities, the experimental protocols used for their characterization, and the structural basis for their stereospecific interactions with KRAS.
Introduction to BI-2852 and its Stereoisomers
BI-2852 is a potent, nanomolar inhibitor of KRAS that uniquely targets a shallow groove located between the switch I (SW-I) and switch II (SW-II) loops.[1] This is distinct from covalent inhibitors that target the G12C mutant in the switch II pocket. BI-2852 is pan-RAS active, binding to both the active, GTP-bound and inactive, GDP-bound conformations of KRAS, NRAS, and HRAS.[1] Its mechanism involves the steric hindrance of interactions with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, GTPase-activating proteins (GAPs), and downstream effectors such as CRAF and PI3Kα.[1][2]
A critical aspect of BI-2852 is its chirality. The molecule possesses a single chiral center, giving rise to two enantiomers:
-
BI-2852: The biologically active enantiomer.
-
BI-2853: The less active enantiomer, often referred to as the distomer, which serves as a crucial negative control for experimental validation.[3][4]
The significant difference in biological activity between these two isomers underscores the highly specific, three-dimensional nature of the interaction between BI-2852 and the KRAS SW-I/II pocket.[1]
Stereochemical Configuration and Synthesis
The development of BI-2852 involved a structure-based design approach starting from weakly binding chemical fragments. The final molecule is a chiral N-methyl imidazole (B134444) derivative.[2]
Absolute Stereochemistry
The active enantiomer, BI-2852 , has the (S)-configuration at its chiral center. Consequently, the inactive enantiomer, BI-2853 , possesses the (R)-configuration. This assignment is based on the synthetic route and has been confirmed by X-ray crystallography of the BI-2852/KRAS complex.[3]
Synthesis and Chiral Separation
The enantiomers are obtained through the separation of a racemic precursor. The general synthetic approach involves the preparation of a racemic intermediate which is then resolved into its constituent enantiomers using chiral chromatography.
Experimental Protocol: Chiral Separation
A detailed protocol for the chiral separation of the precursor to BI-2852 and BI-2853 is outlined below, based on the methods described in the discovery literature.
-
Instrumentation: Preparative supercritical fluid chromatography (SFC) system.
-
Stationary Phase: Chiral stationary phase column (e.g., Daicel Chiralpak IC).
-
Mobile Phase: A mixture of supercritical CO2 and a polar modifier such as methanol (B129727) (MeOH) or isopropanol (B130326) (IPA), often with a basic additive like diethylamine (B46881) (DEA) to improve peak shape. A typical gradient might be 70:30 (CO2:MeOH w/ 0.2% DEA).
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Procedure: a. The racemic precursor is dissolved in a suitable solvent (e.g., methanol). b. The solution is injected onto the preparative SFC system. c. The two enantiomers are separated based on their differential interaction with the chiral stationary phase. d. The two separated enantiomeric fractions are collected. e. The solvent is removed under reduced pressure to yield the two pure enantiomers of the precursor.
-
Final Synthesis: The separated chiral precursors are then carried forward through the final synthetic steps to yield BI-2852 and BI-2853, respectively.
Quantitative Comparison of Isomer Activity
The biological activity of BI-2852 and its inactive enantiomer BI-2853 has been quantified using a range of biophysical and cellular assays. The data clearly demonstrates the stereospecificity of the interaction, with BI-2852 being significantly more potent.
| Assay Type | Target | Parameter | BI-2852 (Active, S-isomer) | BI-2853 (Inactive, R-isomer) | Reference |
| Biophysical Binding | |||||
| Isothermal Titration Calorimetry (ITC) | KRASG12D (GTP-bound) | KD | 740 nM | Not Active | [4][5] |
| Biochemical Inhibition | |||||
| AlphaScreen | GTP-KRASG12D :: SOS1 | IC50 | 490 nM | ~10-fold less potent | [4][5] |
| AlphaScreen | GTP-KRASG12D :: CRAF | IC50 | 770 nM | Not Reported | [4][5] |
| AlphaScreen | GTP-KRASG12D :: PI3Kα | IC50 | 500 nM | Not Reported | [4][5] |
| Cellular Activity | |||||
| pERK Inhibition (MSD) | NCI-H358 (KRASG12C) | EC50 | 5.8 µM | No effect | [4][5] |
| Antiproliferative Assay | NCI-H358 (KRASG12C) | EC50 | 6.7 µM | No effect | [6] |
Table 1: Comparative quantitative data for BI-2852 and BI-2853 isomers.
Mechanism of Action and Structural Basis of Stereoselectivity
The primary mechanism of action for BI-2852 is the disruption of KRAS protein-protein interactions.[1] Further investigation revealed that two molecules of BI-2852 mediate the formation of a rotationally symmetric, non-functional KRAS dimer.[3] This dimerization occludes the binding site for effector proteins like RAF.[3]
The stereoselectivity arises from the precise fit of the (S)-enantiomer into the chiral SW-I/II pocket. X-ray crystallography of the KRAS:BI-2852 complex (PDB: 6GJ8) reveals key interactions.[3] The chiral center and its substituents are oriented in a way that maximizes favorable contacts with residues in the pocket. In contrast, the (R)-enantiomer (BI-2853) would introduce steric clashes, preventing it from binding with high affinity.
Key Experimental Protocols
Detailed methodologies are essential for the accurate characterization of KRAS inhibitors. Below are summaries of the key protocols used to evaluate the BI-2852 isomers.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Protein Preparation: Recombinant KRAS (e.g., G12D mutant, amino acids 1-169) is expressed and purified. The protein is loaded with a non-hydrolyzable GTP analog (e.g., GCP) and dialyzed extensively against the ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.5 mM TCEP).
-
Ligand Preparation: BI-2852 is dissolved in 100% DMSO and then diluted into the final ITC buffer to a final DMSO concentration of ~2-5%.
-
Instrumentation: An automated microcalorimeter (e.g., Malvern MicroCal Auto-iTC200) is used.
-
Procedure: a. The sample cell is filled with KRAS protein at a concentration of approximately 20-50 µM. b. The injection syringe is filled with BI-2852 at a concentration of 200-500 µM. c. A series of small injections (e.g., 19 injections of 2 µL each) are made into the sample cell at regular intervals. d. The heat change upon each injection is measured. e. The resulting data is integrated and fit to a one-site binding model to determine the thermodynamic parameters.
AlphaScreen Protein-Protein Interaction Assay
This is a bead-based proximity assay used to measure the inhibition of KRAS binding to its effectors (e.g., SOS1, CRAF).
-
Reagents:
-
Donor Beads (e.g., Glutathione-coated for GST-tagged protein).
-
Acceptor Beads (e.g., Nickel Chelate for His-tagged protein).
-
Tagged Proteins: GST-tagged KRAS and His-tagged effector domain (e.g., SOS1, CRAF-RBD).
-
Assay Buffer: (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM MgCl2, 0.1% BSA, 0.05% Tween-20).
-
-
Procedure: a. A solution of GST-KRAS-GTP and the test compound (BI-2852 or BI-2853, serially diluted) are added to a 384-well microplate and incubated briefly. b. A solution containing the His-tagged effector protein is added. c. A mixture of Donor and Acceptor beads is added. The plate is incubated in the dark for 1-2 hours at room temperature. d. When the proteins interact, the beads are brought into proximity. Laser excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at ~615 nm. e. The plate is read on an Alpha-enabled plate reader (e.g., EnVision). f. IC50 values are calculated from the dose-response curves.
Cellular pERK Inhibition Assay (Meso Scale Discovery)
The MSD platform is an electrochemiluminescence-based assay used to quantify the phosphorylation of downstream signaling proteins like ERK in cell lysates.
-
Cell Culture and Treatment: a. KRAS-mutant cells (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere. b. Cells are serum-starved for a period (e.g., 4-24 hours). c. Cells are treated with a serial dilution of BI-2852 or BI-2853 for a defined time (e.g., 2 hours).
-
Lysis: The media is removed, and cells are lysed with a complete lysis buffer containing protease and phosphatase inhibitors.
-
Assay Procedure (MSD Phospho-ERK Kit): a. MSD plates pre-coated with a capture antibody (e.g., anti-Total ERK) are blocked. b. Cell lysates are added to the wells and incubated for 1-2 hours. c. The plate is washed. d. A detection antibody (e.g., SULFO-TAG labeled anti-Phospho-ERK) is added and incubated for 1 hour. e. The plate is washed. f. MSD Read Buffer is added to the wells. g. The plate is read on an MSD instrument (e.g., SECTOR Imager). The SULFO-TAG emits light upon electrochemical stimulation. h. EC50 values are calculated from the dose-response curves of the phospho-ERK signal.
Visualizations
KRAS Signaling Pathway and Point of Inhibition
References
- 1. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, chiral chromatographic separation, and biological activities of the enantiomers of 10,10-dimethylhuperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugging an undruggable pocket on KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Predicted Binding Affinity of (R)-BI-2852 to KRAS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (R)-BI-2852 to the Kirsten Rat Sarcoma (KRAS) protein, a critical target in cancer drug discovery. The document summarizes predictive computational data and corroborating experimental findings, details relevant experimental protocols, and illustrates key biological and experimental processes.
Introduction: Targeting KRAS with BI-2852
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in crucial intracellular signaling pathways.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes like proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives oncogenesis.[3][4] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.
The discovery of BI-2852, a small molecule inhibitor, marked a significant advancement in targeting KRAS.[5] BI-2852 binds to a previously unexploited pocket located between the switch I and switch II regions of KRAS.[5][6] This mechanism is distinct from covalent inhibitors that target the G12C mutation.[6] By binding to this pocket, BI-2852 effectively blocks the interaction of KRAS with its upstream regulators (GEFs like SOS1), downstream effectors (such as CRAF and PI3K), and GTPase activating proteins (GAPs).[5][7]
A fascinating characteristic of BI-2852 is its ability to induce a nonfunctional dimer of KRAS.[8] This dimerization, stabilized by two molecules of BI-2852, is believed to contribute to the observed enhancement in binding affinity in certain experimental setups and occludes the binding site for effector proteins like RAF1.[8]
Data Presentation: Quantitative Binding Affinity
The binding affinity of BI-2852 to KRAS has been evaluated through both computational predictions and a variety of experimental assays. The data presented below summarizes these findings for different KRAS isoforms and nucleotide states.
Predicted Binding Affinity (Computational Studies)
Computational methods, such as molecular docking, have been employed to predict the binding energy of BI-2852 to the KRAS G12D mutant. These studies provide theoretical estimates of binding strength.
| Compound | KRAS Isoform | Computational Method | Predicted Binding Energy |
| BI-2852 | KRAS G12D | Molecular Docking | -CDOCKER Energy: 25.01 kcal/mol[9] |
| BI-2852 | KRAS G12D | Molecular Docking | -CDOCKER Interaction Energy: 46.9 kcal/mol[9] |
| BI-2852 | KRAS G12D | Molecular Docking | Binding Affinity: -8.59 Kcal/mol[10] |
Experimental Binding Affinity (Biochemical & Biophysical Assays)
Experimental validation using purified proteins provides quantitative measurements of the direct interaction between BI-2852 and KRAS. The affinity varies depending on the assay, which can be attributed to the different states of KRAS (monomeric vs. dimeric) under varying experimental conditions.[8]
| Compound | KRAS Isoform & State | Assay | Affinity Metric (KD) |
| This compound | KRAS G12D (GTP-bound) | Isothermal Titration Calorimetry (ITC) | 740 nM[4][6][8][11] |
| This compound | KRAS wild-type (GTP-bound) | Isothermal Titration Calorimetry (ITC) | 7.5 µM[6][11] |
| This compound | KRAS G12D (GDP-bound) | Isothermal Titration Calorimetry (ITC) | 2.0 µM[11] |
| This compound | KRAS (monomeric on surface) | Surface Plasmon Resonance (SPR) | 22 µM[8] |
Functional Inhibition (Biochemical Assays)
These assays measure the ability of BI-2852 to inhibit the function of KRAS, specifically its interaction with key effector proteins.
| Compound | Assay | Target Interaction | Affinity Metric (IC50) |
| This compound | AlphaScreen | GTP-KRAS G12D :: SOS1 | 490 nM[4][11] |
| This compound | AlphaScreen | GTP-KRAS G12D :: CRAF | 770 nM[4][11] |
| This compound | AlphaScreen | GTP-KRAS G12D :: PI3Kα | 500 nM[4][11] |
Cellular Activity
Cell-based assays determine the effect of BI-2852 on KRAS signaling and cell proliferation in a more physiologically relevant context.
| Compound | Cell Line | Assay | Effect | Affinity Metric (EC50) |
| This compound | NCI-H358 (KRAS mutant) | pERK Modulation | Inhibition of downstream signaling | 5.8 µM[6][11] |
| This compound | NCI-H358 (KRAS mutant) | Soft Agar / Low Serum | Antiproliferative effect | 5.8 µM / 6.7 µM[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to determine the binding affinity and functional inhibition of BI-2852.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the thermodynamic parameters of BI-2852 binding to purified KRAS protein in solution.
Methodology:
-
Protein Preparation: Express and purify recombinant KRAS (e.g., G12D mutant, residues 1-169) loaded with a non-hydrolyzable GTP analog like GCP or GppNHp. Perform buffer exchange into the desired ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 2% DMSO).
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock and then dilute into the identical ITC buffer used for the protein to match the final DMSO concentration.
-
ITC Experiment:
-
Load the sample cell of the calorimeter with the KRAS protein solution (typically 20-50 µM).
-
Load the injection syringe with the this compound solution (typically 10-15 times the protein concentration).
-
Perform a series of small, sequential injections (e.g., 2-3 µL) of the compound into the protein solution while monitoring the heat change after each injection.
-
A control experiment involving injection of the compound into buffer alone is performed to subtract the heat of dilution.
-
-
Data Analysis: Integrate the heat-change peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the KD, stoichiometry, and enthalpy.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure real-time biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.
Objective: To measure the binding kinetics and affinity of BI-2852 to KRAS immobilized on a sensor surface.
Methodology:
-
Protein Immobilization: Covalently immobilize purified, nucleotide-loaded KRAS protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density. This setup ensures that KRAS is a monomer on the sensor surface.[8]
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
SPR Measurement:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of BI-2852 over the KRAS-immobilized surface for a set period (association phase).
-
Switch back to flowing only the running buffer to monitor the release of the compound from the surface (dissociation phase).
-
Regenerate the sensor surface if necessary between different compound injections.
-
-
Data Analysis: The change in the refractive index at the surface, measured in response units (RU), is proportional to the amount of bound analyte. The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
AlphaScreen Assay for Protein-Protein Interaction Inhibition
AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.
Objective: To quantify the ability of BI-2852 to disrupt the interaction between GTP-bound KRAS and its effector proteins (e.g., SOS1, CRAF, PI3Kα).
Methodology:
-
Reagent Preparation:
-
Use tagged recombinant proteins: e.g., Biotinylated-KRAS G12D and GST-tagged effector protein (e.g., the Ras-binding domain of CRAF).
-
Prepare serial dilutions of the inhibitor compound, BI-2852.
-
-
Assay Procedure (in a microplate):
-
Incubate the biotinylated KRAS G12D with the various concentrations of BI-2852.
-
Add the GST-tagged effector protein to the mixture.
-
Add Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.
-
-
Signal Detection:
-
In the absence of an inhibitor, KRAS binds to the effector, bringing the Donor and Acceptor beads into close proximity.
-
Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
BI-2852 disrupts the KRAS-effector interaction, separating the beads and causing a decrease in the luminescent signal.
-
-
Data Analysis: Plot the signal intensity against the inhibitor concentration. Fit the dose-response curve to a sigmoidal model to determine the IC50 value, which represents the concentration of BI-2852 required to inhibit 50% of the protein-protein interaction.
Mandatory Visualizations
KRAS Signaling Pathways
The following diagram illustrates the central role of KRAS in mediating signals from upstream receptors to downstream effector pathways critical for cell growth and survival. BI-2852 binding inhibits these interactions.
Caption: The KRAS signaling cascade and point of inhibition by BI-2852.
KRAS Inhibitor Validation Workflow
The discovery and validation of a KRAS inhibitor like BI-2852 involves a multi-step process, moving from computational and biochemical assays to cell-based and in vivo models.
Caption: A typical workflow for the discovery and validation of KRAS inhibitors.
Conclusion
This compound is a potent, non-covalent inhibitor of KRAS that operates through a novel mechanism of binding to the switch I/II pocket and inducing protein dimerization.[5][8] Both computational predictions and extensive experimental data confirm its nanomolar to micromolar binding affinity, which varies depending on the KRAS mutation, nucleotide state, and the specific assay conditions.[6][8][9][11] The compound effectively disrupts the interaction of KRAS with its key signaling partners, leading to the inhibition of downstream pathways and a reduction in the proliferation of KRAS-mutant cancer cells.[6][11] The data and protocols presented herein provide a comprehensive technical overview for researchers engaged in the development of next-generation KRAS inhibitors.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pardon Our Interruption [opnme.com]
(R)-BI-2852: A Pan-RAS Inhibitor Targeting the Switch I/II Pocket in Cancer Research
(R)-BI-2852, hereafter referred to as BI-2852, has emerged as a significant tool compound in the study of RAS-driven cancers. This small molecule inhibitor represents a distinct mechanistic class compared to covalent KRAS G12C inhibitors, offering a broader potential to target various RAS isoforms and mutations. This technical guide provides a comprehensive literature review of BI-2852, detailing its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized in its characterization.
Abstract
RAS proteins are critical molecular switches that, when mutated, become key drivers in a significant percentage of human cancers, including those of the pancreas, colorectum, and lung.[1][2][3][4] For decades, direct inhibition of oncogenic RAS has been a formidable challenge in drug discovery. BI-2852 is a potent, cell-active, pan-RAS inhibitor that binds with nanomolar affinity to a previously considered "undruggable" pocket located between the switch I (SI) and switch II (SII) regions of both active (GTP-bound) and inactive (GDP-bound) KRAS.[5][6][7] By engaging this pocket, BI-2852 effectively blocks the interaction of RAS with its upstream regulators, Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs), as well as its downstream effectors, such as RAF and PI3Kα.[5][6][7][8] This blockade leads to the inhibition of downstream signaling pathways, including the MAPK (ERK) and PI3K/AKT pathways, and results in an antiproliferative effect in KRAS-mutant cancer cell lines.[3][4][6][8] A notable aspect of BI-2852's mechanism is its ability to induce a nonfunctional dimer of KRAS, which may contribute to its inhibitory activity.[9][10][11] This guide synthesizes the available quantitative data, experimental methodologies, and mechanistic understanding of BI-2852's role in cancer research.
Mechanism of Action
BI-2852's primary mechanism of action is the direct inhibition of RAS function by binding to a pocket formed between the switch I and switch II domains.[6][7] This interaction is non-covalent and is distinct from the mechanism of covalent inhibitors that target the G12C mutant.[6][8] By occupying the SI/II pocket, BI-2852 sterically hinders the binding of several key protein partners:
-
Guanine Nucleotide Exchange Factors (GEFs), like SOS1: BI-2852 inhibits the SOS1-catalyzed exchange of GDP for GTP, a crucial step in RAS activation.[3][6][7]
-
GTPase Activating Proteins (GAPs): The inhibitor also blocks the interaction with GAPs, which are responsible for stimulating the hydrolysis of GTP to GDP to inactivate RAS.[3][5][6]
-
Downstream Effectors: BI-2852 prevents the association of activated, GTP-bound RAS with its downstream signaling effectors, including CRAF and PI3Kα.[1][2][12]
Interestingly, research has shown that BI-2852 can induce the formation of a nonfunctional KRAS dimer.[9][10][11] This dimerization is thought to further contribute to the inhibition of RAS signaling by occluding the binding sites for effector proteins.
Signaling Pathways
The binding of BI-2852 to KRAS leads to the downregulation of key oncogenic signaling pathways. The primary pathways affected are the MAPK/ERK and PI3K/AKT pathways, both of which are critical for cell proliferation, survival, and growth.
Quantitative Data
The following tables summarize the key quantitative data reported for BI-2852 in various biochemical and cellular assays.
Table 1: Biochemical Activity of BI-2852
| Parameter | Target | Value | Assay Method | Reference(s) |
| KD | GCP-KRASG12D | 740 nM | Isothermal Titration Calorimetry (ITC) | [1][2][12] |
| GCP-KRASwt | 7.5 µM | Isothermal Titration Calorimetry (ITC) | [2][8] | |
| GDP-KRASG12D | 2.0 µM | Isothermal Titration Calorimetry (ITC) | [2] | |
| KRASG12D-GppNHp | 720 nM | Isothermal Titration Calorimetry (ITC) | [9] | |
| KRAS (monomer) | 22 µM | Surface Plasmon Resonance (SPR) | [9] | |
| IC50 | GTP-KRASG12D :: SOS1 Interaction | 490 nM | AlphaScreen (AS) Assay | [1][2][12] |
| GTP-KRASG12D :: CRAF Interaction | 770 nM | Not Specified | [1][2][12] | |
| GTP-KRASG12D :: PI3Kα Interaction | 500 nM | Not Specified | [1][2][12] |
Table 2: Cellular Activity of BI-2852
| Parameter | Cell Line | Value | Assay Conditions | Reference(s) |
| EC50 (pERK Inhibition) | NCI-H358 (KRASmut) | 5.8 µM | 2 hours treatment | [1][8][12] |
| IC50 (Antiproliferation) | NCI-H358 (KRASmut) | 6.7 µM | 14 days, Alamar Blue assay | [8] |
| NCI-H358 (KRASmut) | 6.7 µM | Soft agar (B569324) and low serum | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to characterize BI-2852.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.
AlphaScreen (AS) Assay
The AlphaScreen assay is a bead-based proximity assay used to measure molecular interactions.
Protocol for GTP-KRASG12D::SOS1 Interaction Assay:
-
Reagent Preparation: Biotinylated GTP-loaded KRASG12D, Glutathione S-transferase (GST)-tagged SOS1, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads are prepared in an appropriate assay buffer.
-
Reaction Setup: The components are mixed in a 384-well plate in the following order: BI-2852 (or DMSO control), biotinylated GTP-KRASG12D, and GST-SOS1. The mixture is incubated to allow for protein-protein interaction and inhibitor binding.
-
Bead Addition: A mixture of Donor and Acceptor beads is added to the wells, followed by incubation in the dark.
-
Signal Detection: The plate is read on an AlphaScreen-compatible reader. In the absence of an inhibitor, the binding of KRAS to SOS1 brings the Donor and Acceptor beads into close proximity, generating a chemiluminescent signal. BI-2852 disrupts this interaction, leading to a decrease in the signal.
Cell Proliferation Assay
Cell proliferation assays are used to determine the effect of a compound on cell growth.
Protocol for NCI-H358 Cell Proliferation Assay:
-
Cell Seeding: NCI-H358 cells are plated in 96-well plates at a density of 1500 cells per well in medium containing 10% Fetal Calf Serum (FCS) and incubated overnight.[5]
-
Compound Treatment: BI-2852 is serially diluted in the medium and added to the cells, typically starting at a high concentration (e.g., 50 µM) with 1:5 dilutions.[5]
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 3 days).[5]
-
Quantification of Viable Cells: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[5] Luminescence is measured using a plate reader.[5]
-
Data Analysis: The data is fitted to a sigmoidal curve using software like GraphPad Prism to determine the IC50 value.[5]
Conclusion
This compound is a pivotal research tool for investigating the biology of RAS-driven cancers. Its unique mechanism of action, targeting a previously unexploited pocket on both active and inactive RAS, provides a valuable alternative to mutant-specific inhibitors. The ability of BI-2852 to disrupt the interactions of RAS with a wide range of binding partners leads to the effective suppression of downstream oncogenic signaling and cell proliferation. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working to further understand and target RAS-dependent malignancies. While BI-2852 itself is primarily an in vitro tool, it serves as a crucial starting point for the development of more potent and selective pan-RAS inhibitors with therapeutic potential.[6][13]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BI-2852 | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 13. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (R)-BI-2852 as a Negative Control for the Pan-KRAS Inhibitor BI-2852
Introduction
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung adenocarcinomas, making it a high-priority target for therapeutic development.[3][4] However, the development of direct KRAS inhibitors has been historically challenging.[3][4]
BI-2852 is a potent, cell-active, pan-inhibitor of KRAS that operates through a distinct mechanism. It binds with nanomolar affinity to a previously "undruggable" pocket between the switch I and II regions of KRAS.[5][6] This binding occurs in both the active (GTP-bound) and inactive (GDP-bound) states of the protein.[6][7] By occupying this pocket, BI-2852 effectively blocks the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effectors such as CRAF and PI3Kα.[5][6][8] This comprehensive blockade inhibits downstream signaling, leading to an antiproliferative effect in KRAS-mutant cancer cells.[5][6]
To ensure that the observed biological effects of an inhibitor are due to its specific interaction with the intended target, it is crucial to use a proper negative control in all experiments. (R)-BI-2852, also referred to as BI-2853, is the less active enantiomer of BI-2852.[3][4] It is approximately 10-fold less potent in biochemical assays and shows no significant effect on cell proliferation.[3][4][9] This makes this compound an ideal negative control to validate that the activity of BI-2852 is a direct result of on-target KRAS engagement.
Mechanism of Action and Rationale for Negative Control
KRAS cycles between an inactive, GDP-bound state and an active, GTP-bound state. This cycle is regulated by GEFs (e.g., SOS1) and GAPs. In its active state, KRAS binds to and activates multiple downstream effector proteins, including those in the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, driving cell growth and survival.[2][10][11] BI-2852 inhibits these interactions, effectively shutting down oncogenic signaling. This compound, due to its stereochemistry, does not bind effectively to the switch I/II pocket and therefore should not inhibit KRAS signaling. Comparing the effects of BI-2852 with this compound allows researchers to differentiate specific, on-target effects from any non-specific or off-target activities.
Data Presentation: Comparative Activity
The following tables summarize the expected quantitative data when comparing BI-2852 and its negative control, this compound, in key assays.
Table 1: Comparative Biochemical Activity
| Assay Type | Target Interaction | BI-2852 Potency | This compound (Negative Control) Potency | Reference |
| Binding Affinity (ITC) | KRASG12D | KD = 740 nM | No significant binding expected | [3][4] |
| Protein Interaction (AlphaScreen) | GTP-KRASG12D :: SOS1 | IC50 = 490 nM | ~10-fold less potent; IC50 > 5 µM | [3][4] |
| Protein Interaction (AlphaScreen) | GTP-KRASG12D :: CRAF | IC50 = 770 nM | No significant inhibition expected | [3][8] |
| Protein Interaction (AlphaScreen) | GTP-KRASG12D :: PI3Kα | IC50 = 500 nM | No significant inhibition expected | [3][8] |
Table 2: Comparative Cellular Activity
| Assay Type | Cell Line (KRAS status) | BI-2852 Potency | This compound (Negative Control) Potency | Reference |
| pERK Modulation | NCI-H358 (KRASG13C) | EC50 = 5.8 µM | No significant effect | [3][5] |
| Antiproliferation (Soft Agar) | NCI-H358 (KRASG13C) | EC50 = 6.7 µM | No significant effect | [5][8] |
Experimental Protocols
Here we provide detailed protocols for key biochemical and cell-based assays to demonstrate the specific on-target activity of BI-2852 using this compound as a negative control.
Protocol 1: Biochemical KRAS::SOS1 Interaction Assay (AlphaScreen)
Objective: To measure the dose-dependent inhibition of the interaction between GTP-loaded KRAS and its GEF, SOS1, by BI-2852 and to confirm the lack of activity of this compound.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. BI-2852 | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 9. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BI-2852 in Cell-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BI-2852 is a potent and selective inhibitor of KRAS that operates through a distinct mechanism by binding to the switch I/II pocket, a region previously considered "undruggable".[1][2][3] This binding event interferes with the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effector proteins, ultimately leading to the inhibition of critical signaling pathways that drive cancer cell proliferation.[1][2][3] Unlike covalent KRAS G12C inhibitors, BI-2852 is effective against various KRAS mutants and binds to both the active (GTP-bound) and inactive (GDP-bound) forms of the protein.[1][3] These application notes provide detailed protocols for utilizing this compound in cell-based experiments to probe KRAS signaling and assess its anti-proliferative effects.
Mechanism of Action
This compound binds with nanomolar affinity to a pocket located between the switch I and II regions of the KRAS protein.[1][4][5] This interaction sterically hinders the binding of GEFs like SOS1, which are responsible for activating KRAS by promoting the exchange of GDP for GTP.[3] Furthermore, it blocks the interaction with GAPs, which are responsible for inactivating KRAS, and prevents the association of activated KRAS with its downstream effectors, including CRAF and PI3Kα.[3][6][7] A unique aspect of BI-2852's mechanism is its ability to induce a nonfunctional dimer of KRAS, which may contribute to its inhibitory activity.[8][9] This comprehensive blockade of KRAS interactions leads to the suppression of downstream signaling cascades, most notably the MAPK (ERK) and PI3K/AKT pathways, resulting in reduced cell proliferation in KRAS-mutant cancer cell lines.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and cell-based assays.
| Parameter | Assay Type | Target/Cell Line | Value | Reference |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | GTP-KRAS G12D | 450 nM | [1] |
| Isothermal Titration Calorimetry (ITC) | GTP-KRAS G12D | 750 nM | [1] | |
| Isothermal Titration Calorimetry (ITC) | KRAS G12D | 740 nM | [6][7] | |
| Surface Plasmon Resonance (SPR) | KRAS | 22 µM | [9] | |
| Inhibitory Concentration (IC50) | AlphaScreen (AS) | GTP-KRAS G12D :: SOS1 | 490 nM | [6][7] |
| AlphaScreen (AS) | GTP-KRAS G12D :: CRAF | 770 nM | [6][7] | |
| AlphaScreen (AS) | GTP-KRAS G12D :: PI3Kα | 500 nM | [6][7] | |
| HTRF | WT KRAS : RAF1-RBD | 5.1 µM | [10] | |
| Half-maximal Effective Concentration (EC50) | pERK Inhibition | NCI-H358 cells | 5.8 µM | [2][6][7] |
| Anti-proliferation (Soft Agar) | NCI-H358 cells | 6.7 µM | [2][4] | |
| Anti-proliferation (Low Serum) | NCI-H358 cells | 6.7 µM | [2] |
Signaling Pathway Diagram
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is designed to assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
KRAS mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting concentration is 50 µM with 1:5 dilutions.[1]
-
Include a DMSO-only control (vehicle).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 3 days (72 hours) at 37°C and 5% CO₂.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.[1]
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration.
-
Calculate the EC₅₀ value using a sigmoidal dose-response curve fitting model (e.g., in GraphPad Prism).[1]
-
Caption: Workflow for the CellTiter-Glo® cell proliferation assay.
Western Blot for Downstream Signaling (pERK Modulation)
This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector of the KRAS pathway.
Materials:
-
KRAS mutant cell line (e.g., NCI-H358)
-
6-well plates
-
This compound (stock solution in DMSO)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium prior to treatment.
-
-
Compound Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal to determine the relative pERK levels.
-
Compare the pERK levels in treated samples to the vehicle control to assess the dose-dependent inhibition.
-
Caption: Workflow for Western blot analysis of pERK modulation.
Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a general framework for assessing the direct binding of this compound to KRAS within living cells using NanoBRET™ technology. Specific details may vary based on the available plasmids and reagents.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids for expressing KRAS fused to a NanoLuc® luciferase (e.g., KRAS-NanoLuc)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
NanoBRET™ tracer compound that binds to KRAS
-
NanoBRET™ Nano-Glo® Substrate
-
96-well white plates
-
BRET-capable plate reader
Protocol:
-
Transfection:
-
Co-transfect cells with the KRAS-NanoLuc fusion construct.
-
Plate the transfected cells in 96-well white plates and incubate for 24 hours.[11]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the unlabeled competitor compound, this compound.
-
Add the NanoBRET™ tracer compound at a fixed concentration to all wells.
-
Include a no-competitor control and a no-tracer control.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.[11]
-
Measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the no-competitor control.
-
Plot the normalized BRET ratio against the log of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO.[1] Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.5%) to avoid solvent-induced toxicity.
-
Cell Line Selection: The anti-proliferative effects of this compound are most pronounced in cell lines with KRAS mutations.[1][3] It is recommended to test a panel of cell lines with different KRAS mutational statuses.
-
Negative Control: The enantiomer, BI-2853, is significantly less active and can be used as a negative control in experiments to confirm that the observed effects are specific to the (R)-enantiomer.[6][7]
-
Off-Target Effects: While this compound is a selective KRAS inhibitor, it is always good practice to consider potential off-target effects, especially at higher concentrations. Testing in KRAS wild-type or BRAF mutant cell lines can help to assess specificity.[3]
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound as a valuable tool to investigate the role of KRAS in cellular signaling and to explore its potential as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-2852 | Ras | TargetMol [targetmol.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20220064696A1 - Target engagement assay for ras proteins - Google Patents [patents.google.com]
Application Notes and Protocols for (R)-BI-2852 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BI-2852 is a potent and selective inhibitor of KRAS that operates through a distinct mechanism of action. It binds to a pocket located between switch I and II on the KRAS protein, a site previously considered "undruggable".[1][2] This binding event disrupts the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effector proteins.[1][3][4] By blocking these interactions, this compound effectively inhibits downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, leading to an antiproliferative effect in cancer cells harboring KRAS mutations.[1][2][5] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to characterize its biological activity.
Data Presentation
The following tables summarize the in vitro efficacy of this compound across various biochemical and cell-based assays.
Table 1: Biochemical Activity of this compound
| Target/Assay | Parameter | Value | Reference |
| GTP-KRASG12D | Kd | 750 nM | [4] |
| GTP-KRASG12D | IC50 (vs SOS1) | 490 nM | [6][7][8] |
| GTP-KRASG12D | IC50 (vs CRAF) | 770 nM | [7] |
| GTP-KRASG12D | IC50 (vs PI3Kα) | 500 nM | [7] |
| KRASG12D | Kd (ITC) | 740 nM | [6][7] |
| KRASwt | Kd (ITC) | 7.5 µM | [9] |
Table 2: Cellular Activity of this compound in NCI-H358 (KRAS G12C) Cells
| Assay | Parameter | Value | Incubation Time | Reference |
| pERK Modulation | EC50 | 5.8 µM | 2 hours | [6][7][8][9][10] |
| Antiproliferative (Soft Agar) | EC50 | 5.8 µM | Not Specified | [9][10] |
| Antiproliferative (Low Serum) | EC50 | 6.7 µM | Not Specified | [8][9][10] |
| Cell Viability | Concentration Range | 3 µM - 50 µM | 0 - 24 hours | [4] |
Mandatory Visualizations
KRAS Signaling Pathway and Point of Inhibition
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for determining cell viability using a luminescence-based assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the measurement of cell viability in KRAS-mutant cancer cell lines treated with this compound.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A common starting concentration is 50 µM with 1:5 dilutions.[4]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 3 days (72 hours) at 37°C and 5% CO2.[4]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
-
Protocol 2: Western Blot Analysis of pERK Inhibition
This protocol describes the detection of phosphorylated ERK (pERK) levels in KRAS-mutant cells following treatment with this compound to assess downstream signaling inhibition.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total ERK1/2 antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the pERK signal to the total ERK signal.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess KRAS-Effector Protein Interaction
This protocol is designed to investigate the ability of this compound to disrupt the interaction between KRAS and its effector proteins (e.g., RAF).
Materials:
-
Cells expressing tagged KRAS and an effector protein of interest
-
This compound (stock solution in DMSO)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody specific to the tagged protein (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described in Protocol 2)
Procedure:
-
Cell Lysis and Treatment:
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Treat the cell lysate with this compound at the desired concentration or a vehicle control and incubate for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the tagged "bait" protein (e.g., KRAS) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with Co-IP wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in Protocol 2.
-
Probe the membrane with antibodies against both the "bait" protein (KRAS) and the potential "prey" protein (e.g., RAF) to determine if their interaction is disrupted by this compound. A reduction in the amount of co-immunoprecipitated effector protein in the this compound-treated sample compared to the control indicates inhibition of the interaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. opnme.com [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-2852 | Ras | TargetMol [targetmol.com]
Application Note: Preparation of (R)-BI-2852 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of (R)-BI-2852, a potent KRAS inhibitor, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the compound's stability, solubility, and the reproducibility of experimental results. The protocol includes necessary calculations, step-by-step instructions, and recommendations for long-term storage.
Introduction
This compound is the isomer of BI-2852, a KRAS inhibitor that binds with nanomolar affinity to the switch I/II pocket.[1] This interaction blocks the binding of guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and other effectors, thereby inhibiting downstream signaling pathways and exerting an antiproliferative effect in KRAS mutant cells.[2][3] Accurate preparation of a stable, concentrated stock solution is the first critical step for any in vitro or in vivo studies. DMSO is the recommended solvent for creating high-concentration stock solutions of this compound due to the compound's high solubility in it.[1][2][4] This protocol outlines the standardized procedure to ensure reliable and consistent results.
Compound Information
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₈N₆O₂ | [4][5] |
| Molecular Weight | 516.59 g/mol | [2][4][5] |
| Appearance | Off-white to light yellow solid powder | [6] |
| Solubility in DMSO | ≥ 55 mg/mL (106.47 mM) | [1][4] |
| Purity (Typical) | >98% | [5] |
Materials and Equipment
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (precision of at least 0.1 mg)
-
Microcentrifuge tubes or cryogenic vials (amber or wrapped in foil)
-
Pipettors and sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The required mass can be adjusted based on the desired final concentration and volume using the calculations in Section 5.
4.1. Pre-Preparation
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.
-
Ensure that a fresh or properly stored anhydrous DMSO is used, as DMSO is hygroscopic and absorbed water can reduce the solubility of the compound.[2][7]
4.2. Preparation of 1 mL of 10 mM this compound Stock Solution
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 5.17 mg of this compound powder into the tared tube.
-
Add 1.0 mL of anhydrous DMSO to the tube containing the powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow or incomplete, sonicate the solution for 5-10 minutes in a water bath.[4]
-
Visually inspect the solution to ensure no particulates are present.
4.3. Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed cryogenic vials or microcentrifuge tubes.[8][9]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots as recommended:
Calculations and Data Presentation
The mass of this compound required for a desired stock solution concentration can be calculated using the following formula:
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
The table below provides pre-calculated masses of this compound required for preparing stock solutions of common concentrations and volumes.
| Desired Concentration (mM) | Final Volume (mL) | Required Mass of this compound (mg) |
| 10 | 1 | 5.17 |
| 10 | 5 | 25.85 |
| 20 | 1 | 10.34 |
| 20 | 5 | 51.70 |
| 50 | 1 | 25.85 |
| 50 | 2 | 51.70 |
Visual Workflow
The following diagram illustrates the key steps in the preparation and storage of the this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI-2852 | Ras | TargetMol [targetmol.com]
- 5. BI-2852|2375482-51-0|COA [dcchemicals.com]
- 6. BI-2852 | KRAS inhibitor | CAS 2375482-51-0 | SI/II pocket of KRAS | Buy BI2852 from Supplier InvivoChem [invivochem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for the Analysis of (R)-BI-2852 in the KRAS Downstream Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BI-2852 is a potent, cell-permeable, pan-KRAS inhibitor that operates through a novel mechanism of action. It binds to a previously considered "undruggable" pocket between switch I and II of the KRAS protein, with nanomolar affinity.[1][2] This interaction is unique as it occurs in both the active GTP-bound and inactive GDP-bound states of KRAS.[1][3] The binding of this compound induces the formation of a nonfunctional KRAS dimer, which sterically hinders the interaction with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase activating proteins (GAPs), and downstream effectors such as RAF and PI3K.[4][5][6][7][8] Consequently, this compound effectively inhibits downstream signaling, leading to a reduction in phosphorylated ERK (pERK) and an anti-proliferative effect in KRAS-mutant cancer cells.[1][9][10] This document provides detailed application notes and protocols for the biochemical and cellular characterization of this compound's effects on the KRAS downstream signaling pathway.
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas.[11] These mutations often lead to a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways. The development of direct KRAS inhibitors has been a long-standing challenge in oncology.
This compound has emerged as a valuable tool for studying KRAS biology and as a lead compound for the development of novel anti-cancer therapeutics. Its distinct mechanism of inducing a nonfunctional KRAS dimer sets it apart from other KRAS inhibitors, such as the covalent inhibitors that target the G12C mutant.[1] Understanding the biochemical and cellular effects of this compound is crucial for elucidating its therapeutic potential. These application notes provide a comprehensive guide to the experimental procedures for characterizing the interaction of this compound with KRAS and its impact on downstream signaling pathways.
Data Presentation
Table 1: Biochemical Activity of this compound
| Assay Type | KRAS Variant | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | KRAS G12D (GCP-bound) | KD | 740 nM | [11][12] |
| Isothermal Titration Calorimetry (ITC) | KRAS wt (GCP-bound) | KD | 7.5 µM | [9] |
| AlphaScreen | GTP-KRAS G12D :: SOS1 | IC50 | 490 nM | [11][12] |
| Biochemical Assay | GTP-KRAS G12D :: CRAF | IC50 | 770 nM | [11][12] |
| Biochemical Assay | GTP-KRAS G12D :: PI3Kα | IC50 | 500 nM | [11][12] |
Table 2: Cellular Activity of this compound in NCI-H358 (KRAS G12C) Cells
| Assay Type | Parameter | Value | Reference |
| pERK Modulation | EC50 | 5.8 µM | [9][11][12] |
| Antiproliferative (Soft Agar) | EC50 | 6.7 µM | [9] |
Mandatory Visualization
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to KRAS.
Materials:
-
Isothermal Titration Calorimeter
-
Purified KRAS protein (e.g., KRAS G12D)
-
This compound
-
ITC Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 2% DMSO)
-
Syringe and sample cell cleaning solutions
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the purified KRAS protein and this compound in the same batch of ITC buffer to the final desired concentrations. A common starting point is 10-20 µM KRAS in the sample cell and 100-200 µM this compound in the syringe.[13] The final DMSO concentration should be matched in both the protein and ligand solutions.
-
Thoroughly clean the sample cell and syringe according to the instrument manufacturer's instructions.
-
Load the KRAS protein solution into the sample cell and the this compound solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 1-2 µL per injection) of the this compound solution into the KRAS protein solution, with sufficient time between injections for the signal to return to baseline.
-
Record the heat change associated with each injection.
-
As a control, perform a titration of this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.
Surface Plasmon Resonance (SPR)
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the binding affinity (KD) of this compound to KRAS.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Purified KRAS protein
-
This compound
-
Running buffer (e.g., HBS-EP+ with 2% DMSO)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Protocol:
-
Immobilize the purified KRAS protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to observe the association and dissociation phases.
-
After each injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.
-
As a control, inject the running buffer alone to obtain a baseline.
-
Fit the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and calculate KD (koff/kon).
Western Blot for pERK Inhibition
Objective: To determine the effect of this compound on the phosphorylation of ERK in KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal and the loading control.
Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Negative Control
For all experiments, it is recommended to use the less active enantiomer, BI-2853, as a negative control.[12] This will help to ensure that the observed effects are specific to the (R)-enantiomer and not due to off-target or non-specific compound effects.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound on the KRAS downstream signaling pathway. By employing these biochemical and cellular assays, scientists can further elucidate the mechanism of action of this novel KRAS inhibitor and evaluate its potential as a therapeutic agent for KRAS-driven cancers. The quantitative data and visualization tools presented herein serve as a valuable resource for the design and interpretation of these experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 8. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. opnme.com [opnme.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application Notes and Protocols for (R)-BI-2852 in pERK Level Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BI-2852 is a potent and selective inhibitor of KRAS that operates by binding to the switch I/II pocket, a region previously considered "undruggable."[1][2] This binding event disrupts the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effector proteins.[1][2][3] A critical consequence of this inhibition is the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancers with KRAS mutations. The phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream component of this pathway, serves as a reliable biomarker for assessing the cellular activity of this compound.[4][5][6][7] These application notes provide detailed protocols for the use of this compound in cell-based assays to measure the modulation of phosphorylated ERK (pERK) levels.
Mechanism of Action of this compound
This compound is a nanomolar affinity inhibitor that targets both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1] By occupying the switch I/II pocket, it sterically hinders the protein-protein interactions necessary for KRAS signaling.[1][2] This leads to a dose-dependent reduction in the phosphorylation of downstream targets, including ERK.[3][8][9] The investigation of pERK levels upon treatment with this compound is a direct and quantitative method to evaluate its on-target efficacy in a cellular context.
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound on KRAS.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in the KRAS mutant NCI-H358 cell line.
| Parameter | Cell Line | Condition | Value | Reference |
| pERK Modulation (EC50) | NCI-H358 | Soft agar (B569324) and low serum | 5.8 µM | [3][9] |
| Antiproliferative Effect (EC50) | NCI-H358 | Low serum | 6.7 µM | [3][8][9] |
| GTP-KRASG12D ::SOS1 Inhibition (IC50) | Cell-free assay | N/A | 490 nM | [6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are crucial for maintaining its biological activity.
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working dilutions, use pre-warmed cell culture medium.
Cell Culture Protocol for NCI-H358 Cells
NCI-H358 is a human lung adenocarcinoma cell line with a KRAS G12C mutation, making it a suitable model for studying the effects of this compound.
-
Growth Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:6. Use 0.25% Trypsin-EDTA for cell detachment.
Measurement of pERK Levels by Western Blot
References
- 1. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 2. ubigene.us [ubigene.us]
- 3. cyagen.com [cyagen.com]
- 4. mesoscale.com [mesoscale.com]
- 5. scribd.com [scribd.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. BI-2852 | Ras | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-BI-2852 in a Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BI-2852 is a potent and selective inhibitor of KRAS, targeting the switch I/II pocket with nanomolar affinity.[1][2] This compound has been shown to inhibit downstream signaling and exhibit antiproliferative effects in KRAS mutant cells.[1][2] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug with its target protein within the complex environment of a living cell.[3] The principle of CETSA is based on the ligand-induced stabilization of the target protein, leading to an increased resistance to thermal denaturation. This document provides detailed application notes and protocols for the incorporation of this compound in a CETSA to confirm its engagement with KRAS in a cellular context.
Principle of the Assay
The binding of this compound to KRAS is expected to increase the thermal stability of the KRAS protein. In a CETSA experiment, cells are treated with this compound, followed by a heat challenge across a range of temperatures. Unbound KRAS will denature and aggregate at lower temperatures, while KRAS stabilized by this compound will remain soluble at higher temperatures. The amount of soluble KRAS at each temperature is then quantified, typically by Western blotting, to generate a melting curve. A shift in the melting temperature (Tm) in the presence of this compound compared to a vehicle control indicates target engagement.
Data Presentation
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 (pERK modulation) | 5.8 µM | Cellular Assay | NCI-H358 | [4][5] |
| IC50 (Antiproliferative) | 6.7 µM | Soft Agar Assay | NCI-H358 | [1] |
| IC50 (GTP-KRASG12D::SOS1) | 490 nM | AlphaScreen Assay | Biochemical | [4][5] |
| IC50 (GTP-KRASG12D::CRAF) | 770 nM | Biochemical Assay | Biochemical | [4][5] |
| IC50 (GTP-KRASG12D::PI3Kα) | 500 nM | Biochemical Assay | Biochemical | [4][5] |
| Kd (KRASG12D) | 740 nM | Isothermal Titration Calorimetry (ITC) | Biochemical | [4][5] |
Experimental Protocols
Two primary CETSA formats are described below: the Melt Curve experiment to determine the thermal profile of KRAS, and the Isothermal Dose-Response (ITDR) experiment to quantify the potency of this compound.
Materials and Reagents
-
Cell Line: A human cancer cell line with a relevant KRAS mutation (e.g., NCI-H358 with KRAS G12C, or A549 with KRAS G12S).
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
Antibodies:
-
Primary antibody: Rabbit anti-KRAS monoclonal antibody.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
-
Western Blot Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk in TBST), wash buffer (TBST), and ECL substrate.
Protocol 1: CETSA Melt Curve
This protocol aims to determine the melting temperature (Tm) of KRAS in the selected cell line and to observe the thermal shift upon binding of this compound.
-
Cell Culture: Culture the chosen cell line to 70-80% confluency in 100 mm dishes.
-
Compound Treatment:
-
Treat cells with a final concentration of 10 µM this compound or an equivalent volume of DMSO (vehicle control).
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Preparation:
-
Harvest cells by scraping and transfer to a conical tube.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors to a concentration of approximately 1 x 10^7 cells/mL.
-
-
Heat Treatment:
-
Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C, with 2°C increments). Include a 37°C control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-KRAS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the 37°C control for both the vehicle and this compound treated samples.
-
Plot the normalized soluble KRAS fraction against the temperature to generate the melting curves.
-
Determine the Tm for both curves. The difference in Tm (ΔTm) represents the thermal stabilization induced by this compound.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the cellular potency (EC50) of this compound in stabilizing KRAS at a fixed temperature.
-
Cell Culture and Harvesting: Follow steps 1 and 3 from the Melt Curve protocol.
-
Compound Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Add this compound at a range of final concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for 2-4 hours at 37°C.
-
-
Heat Treatment:
-
Based on the Melt Curve results, select a temperature that shows a significant decrease in soluble KRAS in the vehicle-treated sample (e.g., 52-56°C).
-
Heat all samples at this fixed temperature for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis, Protein Separation, and Western Blot: Follow steps 5 to 8 from the Melt Curve protocol.
-
Data Analysis:
-
Quantify the band intensities for each concentration.
-
Normalize the data to the vehicle control.
-
Plot the normalized soluble KRAS fraction against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
CETSA Experimental Workflow
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Application Notes and Protocols for the Experimental Use of BI-2852 and its Inactive Control, BI-2853
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2852 is a potent, cell-permeable, small molecule inhibitor of KRAS, a central oncogene frequently mutated in various cancers.[1][2] Unlike covalent inhibitors that target the KRAS G12C mutant, BI-2852 is a pan-KRAS inhibitor that binds to a previously considered "undruggable" pocket between switch I and II.[1][3] This binding is non-covalent and occurs in both the active GTP-bound and inactive GDP-bound states of KRAS.[3] By occupying this pocket, BI-2852 effectively blocks the interaction of KRAS with its upstream regulators (GEFs like SOS1), downstream effectors (such as RAF and PI3K), and GAPs.[1][3] This disruption of protein-protein interactions leads to the inhibition of downstream signaling pathways, including the MAPK (ERK) and PI3K/AKT pathways, ultimately resulting in an anti-proliferative effect in KRAS-mutant cancer cells.[3][4] To ensure that the observed effects are specifically due to the inhibition of KRAS, it is crucial to use an appropriate negative control in all experiments. BI-2853, the less active enantiomer of BI-2852, serves as an ideal inactive control, exhibiting significantly reduced potency in biochemical and cellular assays.[1][5] These application notes provide detailed protocols for utilizing BI-2852 and BI-2853 in key in vitro experiments to study KRAS-dependent signaling and cell proliferation.
Data Presentation
The following tables summarize the quantitative data for BI-2852 and its inactive control, BI-2853, from various biochemical and cellular assays.
Table 1: Biochemical Activity of BI-2852 and BI-2853
| Target Interaction | Assay Type | BI-2852 IC₅₀ (nM) | BI-2853 IC₅₀ (nM) | Reference |
| GTP-KRAS G12D :: SOS1 | AlphaScreen | 490 | 4400 | [5] |
| GDP-KRAS G12D :: SOS1 | AlphaScreen | 260 | 2500 | [5] |
| GTP-KRAS G12D :: CRAF | AlphaScreen | 770 | Not Available | [5] |
| GTP-KRAS G12D :: PI3Kα | AlphaScreen | 500 | Not Available | [5] |
| GTP-KRAS wt :: SOS1 | AlphaScreen | 490 | Not Available | [5] |
Table 2: Cellular Activity of BI-2852 and BI-2853
| Cell Line | Assay | BI-2852 EC₅₀ (µM) | BI-2853 EC₅₀ (µM) | Reference |
| NCI-H358 (KRAS G12C) | pERK Inhibition (2h) | 5.8 | >50 | [5] |
| NCI-H358 (KRAS G12C) | Proliferation (low serum) | 6.7 | Not Available | [3][5] |
Mandatory Visualizations
Caption: KRAS Signaling Pathway and Point of BI-2852 Intervention.
Caption: General Experimental Workflow for Characterizing BI-2852.
Caption: Logic of Using an Active Compound with an Inactive Control.
Experimental Protocols
Protocol 1: KRAS-SOS1 Protein-Protein Interaction Assay (AlphaLISA)
This protocol is adapted from commercially available AlphaLISA® KRAS WT / SOS1 Binding Kits.
Materials:
-
BI-2852 and BI-2853
-
GST-tagged KRAS WT protein
-
6xHis-tagged SOS1 protein
-
GTP
-
AlphaLISA® PPI buffer
-
Glutathione Donor beads
-
Anti-6xHis AlphaLISA® Acceptor beads
-
384-well white opaque microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of BI-2852 and BI-2853 in AlphaLISA® PPI buffer containing a constant final concentration of DMSO (e.g., 1%).
-
Protein and GTP Preparation:
-
Reconstitute lyophilized KRAS WT and SOS1 proteins in nuclease-free water to create stock solutions.
-
Prepare working solutions of KRAS WT and SOS1 in AlphaLISA® PPI buffer.
-
Prepare a working solution of GTP in AlphaLISA® PPI buffer.
-
-
Assay Reaction:
-
Add 2 µL of the compound dilutions (BI-2852, BI-2853, or vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a 5X mixture of 6xHis-SOS1 and GTP.
-
Add 4 µL of a 5X solution of GST-KRAS WT.
-
Incubate for 60 minutes at 23°C.
-
-
Detection:
-
Add 10 µL of a 2X mixture of Anti-6xHis AlphaLISA® Acceptor beads and Glutathione Donor beads (final concentration of 20 µg/mL each).
-
Incubate for 2 hours at 23°C in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Calculate the IC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)
This protocol is for assessing the anti-proliferative effects of BI-2852 in KRAS mutant cancer cell lines.
Materials:
-
BI-2852 and BI-2853
-
KRAS mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of BI-2852 and BI-2853 in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells (this will result in a 2X dilution of the compound and a final volume of 200 µL). Include vehicle control wells (DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the EC₅₀ values using a sigmoidal dose-response curve.
Protocol 3: Downstream Signaling Pathway Analysis (Western Blot for pERK and pAKT)
This protocol details the analysis of the phosphorylation status of ERK and AKT as a measure of KRAS pathway inhibition.
Materials:
-
BI-2852 and BI-2853
-
KRAS mutant cell line (e.g., NCI-H358)
-
6-well plates
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies: rabbit anti-pERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, rabbit anti-pAKT (Ser473), rabbit anti-AKT, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Treat the cells with various concentrations of BI-2852, BI-2853, or vehicle (DMSO) for 2 hours.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To analyze total ERK, total AKT, and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. Compare the levels in treated samples to the vehicle control.
References
Application Notes and Protocols for Assessing Off-Target Effects of (R)-BI-2852
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BI-2852 is a potent and selective inhibitor of KRAS that operates through a distinct mechanism by binding to a pocket between switch I and II, present in both the active and inactive forms of KRAS.[1] This interaction blocks the association with Guanine Nucleotide Exchange Factors (GEFs), GTPase Activating Proteins (GAPs), and downstream effectors, leading to the inhibition of signaling pathways and an antiproliferative effect in KRAS mutant cells.[2][3] While this compound has demonstrated high on-target potency, a thorough assessment of its off-target effects is crucial for a comprehensive understanding of its pharmacological profile and potential therapeutic applications.
These application notes provide a detailed framework and experimental protocols for evaluating the off-target profile of this compound. The methodologies described herein are designed to enable researchers to identify and characterize potential off-target interactions, thereby providing a more complete picture of the compound's selectivity and mechanism of action.
Data Presentation: this compound On-Target and Off-Target Profile
A comprehensive evaluation of a small molecule inhibitor requires quantitative assessment of its binding affinity and inhibitory activity against both its intended target and a broad range of other proteins.
On-Target Activity of this compound
This compound exhibits nanomolar affinity for its primary target, KRAS. The following table summarizes key on-target binding and functional data.
| Target | Assay Type | Parameter | Value | Reference |
| KRASG12D | Isothermal Titration Calorimetry (ITC) | KD | 740 nM | [4][5] |
| GTP-KRASG12D::SOS1 | AlphaScreen | IC50 | 490 nM | [4][5] |
| GTP-KRASG12D::CRAF | Biochemical Assay | IC50 | 770 nM | [4][5] |
| GTP-KRASG12D::PI3Kα | Biochemical Assay | IC50 | 500 nM | [4][5] |
| pERK inhibition (NCI-H358 cells) | Cellular Assay | EC50 | 5.8 µM | [4][5] |
Off-Target Selectivity Screening
To assess the selectivity of this compound, a standardized screening panel is recommended. Boehringer Ingelheim provides selectivity data for BI-2852 from the Eurofins Discovery SafetyScreen44™ panel .[6] This panel evaluates the interaction of a compound with a diverse set of 44 targets, including receptors, ion channels, transporters, and enzymes, providing a broad overview of potential off-target activities.[7][8]
Table 2: Representative Data from a Standard Off-Target Panel (Hypothetical Data for Illustrative Purposes)
| Target Family | Target | This compound % Inhibition @ 10 µM | Interpretation |
| GPCR | Adenosine A2A | < 25% | Not significant |
| Ion Channel | hERG | < 25% | Not significant |
| Kinase | Lck | < 25% | Not significant |
| Enzyme | COX-1 | < 25% | Not significant |
| Transporter | Dopamine Transporter | < 25% | Not significant |
Note: The data in this table is illustrative. Researchers should refer to the official selectivity data from the opnMe portal for actual results.[6] It has been reported that this compound does not exhibit antiproliferative effects in BRAFV600E mutant cell lines, suggesting a lack of significant off-target activity on the MAPK pathway downstream of RAF in these cellular contexts.[9][10]
Mandatory Visualizations
Signaling Pathway of KRAS and this compound Inhibition
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Assessment
Caption: A tiered workflow for assessing the off-target effects of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the off-target effects of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Kinome Profiling)
This protocol is designed to assess the inhibitory activity of this compound against a broad panel of kinases. Commercial services such as Eurofins Discovery's KINOMEscan® can be utilized for comprehensive profiling.
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (e.g., KINOMEscan® services)
-
Appropriate kinase assay buffers and substrates
-
ATP
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation:
-
Prepare a working solution of this compound at a concentration significantly higher than its on-target IC50 (e.g., 10 µM) in the appropriate assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
-
-
Kinase Reaction Setup:
-
The specific setup will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based). A general procedure for a luminescence-based assay (e.g., ADP-Glo™) is as follows:
-
Add diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the purified kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen assay format. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP and then another reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The signal is typically inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for this compound at the tested concentration for each kinase relative to the vehicle control.
-
Identify any kinases that show significant inhibition (e.g., >50%) for further investigation, such as IC50 determination.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein.[11]
Objective: To confirm the binding of this compound to its on-target (KRAS) and potential off-targets in intact cells.
Materials:
-
Cell line of interest (e.g., NCI-H358 for on-target engagement)
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibodies against the target protein(s) (e.g., anti-KRAS) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the target protein.
-
Incubate with the HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the loading control.
-
Plot the normalized intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 3: Quantitative Mass Spectrometry-Based Proteomics for Off-Target Profiling (TPP/MS-CETSA)
This protocol extends the CETSA principle to a proteome-wide scale, allowing for the unbiased identification of on- and off-targets of this compound.[12][13][14]
Objective: To identify all proteins that exhibit a change in thermal stability upon treatment with this compound in an unbiased manner.
Materials:
-
Same as for Protocol 2, with the addition of:
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (for multiplexed analysis)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment, Heat Challenge, and Lysis:
-
Follow steps 1-3 from the CETSA protocol (Protocol 2).
-
-
Protein Digestion and TMT Labeling:
-
The soluble protein fractions from each temperature point are collected.
-
Proteins are digested into peptides using trypsin.
-
Peptides from each sample are chemically labeled with isobaric TMT reagents. This allows for the pooling of samples from different temperature points into a single MS analysis, improving quantitative accuracy.[14]
-
-
LC-MS/MS Analysis:
-
The labeled peptide mixture is fractionated and analyzed by LC-MS/MS.
-
The mass spectrometer identifies the peptides and quantifies the relative abundance of each peptide from the different original samples based on the TMT reporter ions.
-
-
Data Analysis:
-
The MS data is processed to identify and quantify thousands of proteins.
-
For each identified protein, a melting curve is generated by plotting its relative abundance across the different temperatures.
-
Melting curves from this compound-treated and vehicle-treated cells are compared.
-
Proteins that show a statistically significant shift in their melting temperature upon treatment are considered potential targets or off-targets.
-
Hits should be validated using orthogonal methods, such as individual CETSA with Western blotting or in vitro activity assays.
-
Conclusion
The comprehensive assessment of off-target effects is a critical component of the preclinical characterization of any small molecule inhibitor. The protocols and strategies outlined in these application notes provide a robust framework for researchers to thoroughly evaluate the selectivity profile of this compound. By combining broad selectivity screening with cellular target engagement and proteome-wide profiling, a detailed understanding of the on- and off-target interactions of this promising KRAS inhibitor can be achieved, facilitating its further development and application in research and therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Combinatorial drug screening and molecular profiling reveal diverse mechanisms of intrinsic and adaptive resistance to BRAF inhibition in V600E BRAF mutant melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
- 12. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes: (R)-BI-2852 in High-Throughput Screening
Introduction
(R)-BI-2852 is the less active enantiomer of BI-2852, a potent and selective small-molecule inhibitor of KRAS.[1] The active compound, BI-2852, targets a previously considered "undruggable" pocket located between the switch I and switch II (SI/II) regions of the KRAS protein.[2][3] Its mechanism is distinct from covalent inhibitors that target the G12C mutant, as it binds to both the active GTP-bound and inactive GDP-bound forms of KRAS, including various common mutants (e.g., G12D) and the wild-type protein.[2][4] BI-2852 functions by blocking the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effector proteins such as RAF and PI3K.[2][5][6] This blockade effectively silences KRAS signaling, leading to an anti-proliferative effect in cancer cells harboring KRAS mutations.[2][5] A key aspect of its inhibitory action is the induction of a nonfunctional KRAS dimer, which occludes the binding site for effector proteins.[6][7]
In high-throughput screening (HTS) campaigns, the active BI-2852 serves as a valuable tool compound for developing and validating assays aimed at discovering novel pan-KRAS or mutant-specific inhibitors. The less active enantiomer, this compound (also referred to as BI-2853), is an ideal negative control to ensure that observed biological effects are specific to the inhibition of the SI/II pocket and not due to off-target effects.[1][3][4]
Mechanism of Action
BI-2852 binds to the SI/II pocket on KRAS, preventing the conformational changes necessary for signaling. This allosterically inhibits the protein's ability to interact with key signaling partners. By blocking interactions with GEFs (like SOS1) and effectors (like CRAF and PI3Kα), it shuts down the downstream MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[2][3][8]
Data Presentation
The following tables summarize the quantitative biochemical and cellular activity of the active inhibitor, BI-2852.
Table 1: Biochemical Binding Affinities and Inhibitory Concentrations
| Target Interaction | Assay Type | KD / IC50 | Reference |
|---|---|---|---|
| Binding Affinity (KD) | |||
| GTP-KRASG12D | Isothermal Titration Calorimetry (ITC) | 740 nM | [3][4][5] |
| Wild-Type KRAS | Isothermal Titration Calorimetry (ITC) | 7.5 µM | [4][5] |
| GDP-KRASG12D | Isothermal Titration Calorimetry (ITC) | 2.0 µM | [4] |
| Inhibition (IC50) | |||
| GTP-KRASG12D :: SOS1 | AlphaScreen | 490 nM | [3][4] |
| GTP-KRASG12D :: CRAF | Biochemical Assay | 770 nM | [3][4] |
| GTP-KRASG12D :: PI3Kα | Biochemical Assay | 500 nM |[3][4] |
Table 2: Cell-Based Assay Potency
| Cell Line | Assay Type | Endpoint | EC50 | Reference |
|---|---|---|---|---|
| NCI-H358 (KRASmut) | Immunofluorescence / ELISA | pERK Inhibition (2 hr) | 5.8 µM | [3][4][5] |
| NCI-H358 (KRASmut) | Soft Agar Assay | Anti-proliferative Effect | 6.7 µM | [5] |
| NCI-H358 (KRASmut) | CellTiter-Glo | Anti-proliferative Effect (3 days) | Low µM range |[2] |
Experimental Protocols
Detailed protocols for assays relevant to screening and characterizing KRAS inhibitors like BI-2852 are provided below. These are foundational methods for a high-throughput screening campaign.
Protocol 1: Biochemical Proximity Assay (AlphaScreen)
Objective: To quantitatively measure the ability of a test compound to inhibit the interaction between KRAS and an effector protein (e.g., SOS1) in a high-throughput format.
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that are coated with molecules that will interact (e.g., His-tagged KRAS and GST-tagged SOS1). When in close proximity, a laser-excited photosensitizer on the donor bead converts ambient oxygen to singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent reaction. A compound that disrupts the protein-protein interaction will decrease the signal.
Materials:
-
Recombinant His-tagged KRASG12D (loaded with a non-hydrolyzable GTP analog like GCP or GppNHp)
-
Recombinant GST-tagged SOS1
-
AlphaLISA® Ni-NTA Acceptor beads
-
AlphaLISA® Glutathione Donor beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates (e.g., ProxiPlate)
-
Test compounds (including BI-2852 as positive control and this compound as negative control) dissolved in DMSO.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of compound solution into the wells of a 384-well plate.
-
Protein Preparation: Prepare a solution of His-KRASG12D and GST-SOS1 in assay buffer at 2x the final desired concentration.
-
Protein Dispensing: Add 10 µL of the protein mixture to each well containing the pre-spotted compounds.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for protein interaction and compound binding.
-
Bead Preparation: Prepare a 2x concentration of a mixture of donor and acceptor beads in assay buffer, protected from light.
-
Bead Dispensing: Add 10 µL of the bead mixture to each well.
-
Final Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision®).
-
Data Analysis: Normalize the data to controls (DMSO for 0% inhibition, a saturating concentration of BI-2852 for 100% inhibition). Plot the normalized response against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of test compounds on a KRAS-mutant cancer cell line.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. The luciferase enzyme generates a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.
Materials:
-
NCI-H358 cell line (or other relevant KRAS-mutant line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well or 384-well clear-bottom, white-walled tissue culture plates
-
Test compounds (including BI-2852 as positive control) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Reagent
-
Luminometer-capable plate reader
Procedure:
-
Cell Seeding: Trypsinize and count NCI-H358 cells. Seed the cells into the wells of the microplate at a pre-determined optimal density (e.g., 1,500 cells/well for a 96-well plate) in 90 µL of medium.[2]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compound to the appropriate wells. The final DMSO concentration should be kept low (e.g., ≤ 0.5%).
-
Incubation: Incubate the cells with the compounds for 72 hours (or other desired time point) at 37°C and 5% CO₂.[2]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to DMSO-treated control cells. Plot the percentage of viability against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating (R)-BI-2852: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals working with the potent KRAS inhibitor, (R)-BI-2852, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic compound with good solubility in organic solvents but is practically insoluble in aqueous solutions like water.[1] Its solubility is highly dependent on the solvent system used.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended solvents for creating high-concentration stock solutions.[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[1][2]
Q3: How should I prepare this compound for in vivo studies?
A3: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. A common approach involves creating a suspension or a co-solvent system. One such formulation consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3][4] Another option is a formulation of 10% DMSO and 90% corn oil.[4] It is recommended to prepare these formulations fresh for each experiment.[5]
Q4: What are the recommended storage conditions for this compound?
A4: As a powder, this compound should be stored at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.
-
Cause: This is a common issue when diluting a concentrated stock solution in a solvent (like DMSO) into an aqueous buffer or cell culture medium in which the compound is poorly soluble. The drastic change in solvent polarity causes the compound to crash out of the solution.
-
Solution Workflow:
Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent results in cell-based assays.
-
Cause: Inconsistent results can stem from incomplete dissolution of this compound, leading to variations in the effective concentration of the compound in different wells or experiments.
-
Solution:
-
Ensure Complete Initial Dissolution: When preparing the DMSO stock solution, ensure the compound is fully dissolved. Gentle warming and vortexing can aid this process. Sonication is also recommended to ensure complete dissolution.[3]
-
Verify Final Concentration: After diluting the stock solution into your final assay medium, visually inspect for any signs of precipitation. If observed, refer to the troubleshooting workflow above.
-
Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment to avoid potential degradation or precipitation over time.[5]
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 100 | 193.57 | Use fresh, anhydrous DMSO. | [1] |
| DMSO | 55 | 106.47 | Sonication is recommended. | [2][3] |
| Ethanol | 100 | 193.57 | [1] | |
| Water | Insoluble | Insoluble | [1] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 | ≥ 4.84 | For in vivo use. Add solvents sequentially. | [3][4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 4.84 | For in vivo use. | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 4.84 | For in vivo use. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the vial.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
Protocol for Diluting this compound for Cell-Based Assays
-
Materials: this compound DMSO stock solution, cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
When adding the this compound solution to the cells, ensure the final concentration of DMSO is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Gently mix the medium after adding the compound to ensure even distribution.
-
Signaling Pathway and Mechanism of Action
This compound is a potent inhibitor of KRAS, a key protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][5] It binds to a pocket on both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS, which is distinct from the binding site of covalent KRAS G12C inhibitors.[1][7] This binding event blocks the interaction of KRAS with its upstream regulators (GEFs and GAPs) and downstream effectors, thereby inhibiting key signaling cascades.[1][5]
By understanding the solubility characteristics and following the recommended handling procedures, researchers can effectively utilize this compound to investigate KRAS-driven cellular processes and explore its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-2852 | Ras | TargetMol [targetmol.com]
- 4. BI-2852 | KRAS inhibitor | CAS 2375482-51-0 | SI/II pocket of KRAS | Buy BI2852 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BI-2852|2375482-51-0|COA [dcchemicals.com]
- 7. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
potential for (R)-BI-2852 low-level activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the KRAS inhibitor, (R)-BI-2852. The following information is intended to help address common experimental challenges, with a focus on understanding and troubleshooting observations of low-level or lower-than-expected activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of KRAS that operates by binding to a pocket located between the switch I and switch II domains of the RAS protein.[1][2] This binding site is present in both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[2] By occupying this pocket, this compound sterically hinders the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, GTPase activating proteins (GAPs), and downstream effector proteins such as RAF and PI3Kα.[1][2][3] This blockade of protein-protein interactions leads to the inhibition of downstream signaling pathways, including the MAPK (pERK) and PI3K/AKT (pAKT) pathways, ultimately resulting in an antiproliferative effect in KRAS-mutant cancer cells.[2][4] A proposed mechanism also suggests that BI-2852 can induce the formation of a nonfunctional KRAS dimer, which occludes the binding site for effector proteins like RAF.[3][5]
Q2: I am observing only low-micromolar antiproliferative activity in my cell-based assays. Is this expected?
A2: Yes, this is consistent with published data. While this compound exhibits nanomolar binding affinity to KRAS protein in biochemical assays, its effect on cell proliferation is typically observed in the low micromolar range.[1][2] For example, in NCI-H358 cells, the EC50 for pERK modulation and antiproliferative effects were reported to be 5.8 µM and 6.7 µM, respectively.[6][7] Therefore, observing activity in the low-micromolar range should not necessarily be interpreted as a compound failure.
Q3: What is the appropriate negative control for experiments with this compound?
A3: The less active enantiomer, BI-2853, is the recommended negative control for this compound experiments.[8][9][10] This compound is approximately 10-fold less potent in biochemical assays and shows no significant effect on cells.[8][9] Using BI-2853 can help confirm that the observed cellular effects are due to the specific on-target activity of this compound and not due to off-target effects or experimental artifacts.[2]
Q4: Could the observed low-level activity be due to compound instability or improper storage?
A4: This is a possibility. This compound is typically supplied as a powder and should be stored at -20°C for long-term stability.[6] For creating stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO at a concentration of 10 mM or higher.[1] It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound.[1] Stock solutions should be stored at -80°C.[6] Repeated freeze-thaw cycles should be avoided. When preparing working solutions, it is best to do so fresh for each experiment.
Troubleshooting Guide
If you are experiencing lower-than-expected activity with this compound, please consult the following troubleshooting guide.
| Observation | Potential Cause | Recommended Action |
| No or very weak inhibition of pERK/pAKT signaling. | Suboptimal Compound Concentration or Incubation Time: The effect of this compound on downstream signaling is dose- and time-dependent. | Perform a dose-response experiment with concentrations ranging from 10 nM to 50 µM.[2][6] Assess pERK/pAKT levels at various time points (e.g., 2, 6, 24 hours) to determine the optimal window for inhibition.[11] |
| Cell Line Insensitivity: The cellular context, including the specific KRAS mutation and the presence of other mutations, can influence sensitivity. | Confirm the KRAS mutation status of your cell line. Test this compound in a panel of cell lines, including a known sensitive line like NCI-H358 (KRAS G12C).[2][8] | |
| Compound Degradation: Improper storage or handling can lead to compound degradation. | Prepare fresh stock solutions of this compound in anhydrous DMSO.[1] Aliquot and store at -80°C.[6] Avoid repeated freeze-thaw cycles. | |
| Initial inhibition of pERK is observed, but the signal rebounds after 24-48 hours. | Adaptive Resistance/Feedback Mechanisms: Cancer cells can develop adaptive resistance to KRAS inhibitors by reactivating the MAPK pathway.[12][13] This can occur through feedback mechanisms that increase the levels of GTP-bound KRAS.[12] | Perform a time-course Western blot analysis to monitor pERK levels over 72 hours.[11] Consider combination therapies with inhibitors of upstream activators (e.g., RTKs) or downstream effectors (e.g., MEK).[11][13] |
| Minimal antiproliferative effect even at high concentrations. | Activation of Bypass Signaling Pathways: Cancer cells may rely on alternative signaling pathways for survival and proliferation, bypassing their dependency on KRAS signaling.[12] | Assess the activation status of other survival pathways, such as the PI3K/AKT/mTOR pathway.[11][14] Consider co-treatment with inhibitors of these bypass pathways.[11] |
| Experimental Assay Conditions: The conditions of your proliferation assay (e.g., serum concentration, cell seeding density) can impact the observed efficacy. | The antiproliferative effects of this compound have been demonstrated under both low serum and soft agar (B569324) conditions.[2][7] Optimize your assay conditions accordingly. | |
| Inconsistent results between experiments. | Variability in Experimental Protocol: Minor variations in cell culture conditions, compound preparation, or assay procedures can lead to inconsistent results. | Standardize all experimental protocols. Ensure consistent cell passage numbers, seeding densities, and treatment times. Use the inactive enantiomer BI-2853 as a negative control in parallel.[8][9] |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) to KRASG12D | 740 nM | Isothermal Titration Calorimetry (ITC) | [8][9] |
| IC50 vs. GTP-KRASG12D::SOS1 | 490 nM | AlphaScreen Assay | [8][9] |
| IC50 vs. GTP-KRASG12D::CRAF | 770 nM | Biochemical Assay | [8][9] |
| IC50 vs. GTP-KRASG12D::PI3Kα | 500 nM | Biochemical Assay | [8][9] |
| EC50 for pERK Inhibition | 5.8 µM | NCI-H358 cells | [8] |
| EC50 for Antiproliferation | 6.7 µM | NCI-H358 cells (low serum) | [6][7] |
Experimental Protocols
Protocol 1: Western Blot for Downstream Signaling Analysis
Objective: To assess the effect of this compound on the phosphorylation of key downstream signaling proteins like ERK and AKT.
Materials:
-
KRAS mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound and BI-2853 (negative control) stock solutions (10 mM in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or BI-2853 for the desired time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay
Objective: To determine the antiproliferative effect of this compound.
Materials:
-
KRAS mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium (and low serum medium if applicable)
-
This compound and BI-2853 stock solutions (10 mM in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed 1,500 cells per well in a 96-well plate in complete medium and allow them to adhere overnight.[1]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or BI-2853. A typical starting concentration is 50 µM with 1:5 dilutions.[1] Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 3 days at 37°C and 5% CO2.[1]
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.[1]
-
Data Analysis: Read the luminescence signal.[1] Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.[1]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-2852 | Ras | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. opnme.com [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
ensuring the stability of (R)-BI-2852 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of (R)-BI-2852 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid form (powder), it is recommended to store it at -20°C for long-term stability, where it can be viable for up to three years. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C and are generally stable for up to one year. For shorter-term storage, -20°C is suitable for up to one month.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. It is important to use fresh, moisture-free DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of the compound.[1] Sonication may be used to aid dissolution. A common stock solution concentration is 10 mM.
Q3: My this compound solution appears to have a precipitate. What should I do?
A3: Precipitation can occur for several reasons, including poor solubility in the chosen solvent or degradation of the compound. First, ensure the stock solution was prepared correctly using anhydrous DMSO. If precipitation occurs upon dilution into an aqueous buffer or cell culture medium, this is likely due to the lower solubility of the compound in aqueous environments. To address this, consider a serial dilution approach. Instead of diluting a high-concentration DMSO stock directly into the aqueous medium, first, create an intermediate dilution in DMSO. Then, add this intermediate stock to the pre-warmed aqueous medium dropwise while gently vortexing. The final DMSO concentration in your experimental setup should be kept low, ideally below 0.5%, to minimize both toxicity and precipitation.
Q4: How can I perform a preliminary assessment of this compound stability in my experimental buffer?
A4: A preliminary stability assessment can be conducted by incubating a solution of this compound in your buffer of interest at various temperatures (e.g., 4°C, 25°C, and 37°C). Samples should be taken at different time points (e.g., 0, 2, 4, 8, and 24 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to the parent compound over time indicates degradation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Suggested Solution |
| Precipitate forms in DMSO stock solution upon storage. | 1. The compound has low solubility in DMSO at the prepared concentration. 2. The DMSO used was not anhydrous, leading to decreased solubility. 3. The compound has degraded into a less soluble product. | 1. Prepare a more dilute stock solution. 2. Always use fresh, anhydrous DMSO. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Immediate precipitation upon dilution into aqueous media. | 1. The final concentration exceeds the aqueous solubility of this compound. 2. Rapid solvent exchange from DMSO to the aqueous buffer. | 1. Lower the final working concentration. 2. Perform a serial dilution in DMSO first, then add the intermediate dilution to the pre-warmed aqueous medium slowly while vortexing. |
| Inconsistent experimental results between batches of this compound solution. | 1. Inconsistent solution preparation. 2. Variable storage times or conditions of the solutions. 3. Degradation of the compound in solution. | 1. Standardize the protocol for solution preparation. 2. Prepare fresh solutions for each experiment or adhere to strict storage guidelines. 3. Perform a stability assessment of the compound in your experimental buffer. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound degradation. | 1. Identify the degradation products to understand the degradation pathway. 2. Adjust experimental conditions to mitigate degradation (e.g., change pH, add antioxidants, protect from light). |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the pre-warmed aqueous buffer.
-
Incubation: Aliquot the working solution into separate vials for each time point and temperature. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each temperature condition.
-
Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent, such as acetonitrile (B52724) or methanol.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of the parent this compound at each time point relative to the time zero (t=0) sample. Plot the percentage of the remaining compound against time for each condition.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids and bases for forced degradation (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
Procedure:
-
Forced Degradation: Subject this compound to stress conditions to generate degradation products. This includes acidic, basic, oxidative, thermal, and photolytic stress.
-
Acid/Base Hydrolysis: Incubate this compound solution with 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treat this compound solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose the solid compound and a solution to UV light.
-
-
Method Development:
-
Column Selection: Start with a C18 column.
-
Mobile Phase Selection: Use a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any degradation product peaks.
-
Detection: Use a UV detector at a wavelength where this compound and its likely degradation products absorb, or use a mass spectrometer for more specific detection.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.
Visualizations
KRAS Signaling Pathway and Inhibition by this compound
This compound is an inhibitor of KRAS, a key protein in cellular signaling pathways that control cell growth, proliferation, and survival.[2] In its active, GTP-bound state, KRAS activates downstream effector pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4] this compound binds to a pocket on KRAS known as the switch I/II pocket, which is present in both the active and inactive forms of the protein.[5] This binding blocks the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effectors, thereby inhibiting the signaling cascade.[1][2] Furthermore, BI-2852 can induce the formation of a nonfunctional KRAS dimer.
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.
Caption: A generalized workflow for assessing the stability of a compound in solution.
References
- 1. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with (R)-BI-2852 control
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the KRAS inhibitor, (R)-BI-2852.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, cell-permeable, small molecule inhibitor that targets the switch I/II pocket of KRAS.[1][2] Unlike covalent KRAS G12C-specific inhibitors, this compound is mechanistically distinct as it binds to a pocket present in both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1][3] This binding blocks the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase activating proteins (GAPs), and downstream effector proteins, leading to the inhibition of downstream signaling pathways such as the MAPK pathway.[3] Interestingly, further structural analysis has revealed that BI-2852 can induce the formation of a nonfunctional KRAS dimer, which represents an alternative explanation for its inhibitory activity.[4]
Q2: What is the recommended negative control for this compound?
The less active enantiomer, BI-2853, is the recommended negative control for experiments involving this compound.[5][6] This compound is structurally very similar but has significantly lower activity, making it an ideal control to distinguish on-target from off-target effects.[1]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a stock solution of this compound in a high-purity solvent such as DMSO.[2][3][7] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in amber glass vials or polypropylene (B1209903) tubes to protect it from light and prevent adherence to the container.[8] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[7][8] When preparing working solutions, thaw the stock solution slowly at room temperature and vortex gently to ensure complete dissolution.[8]
Q4: Is this compound specific to a particular KRAS mutation?
This compound is considered a pan-RAS inhibitor, meaning it does not exclusively target a single KRAS mutation.[9][10] It has been shown to bind to wild-type KRAS as well as various mutant forms, including G12D.[11] However, its binding affinity can vary between different KRAS isoforms and mutational statuses.[11]
Troubleshooting Guide
Issue 1: No or reduced-than-expected inhibition of pERK levels.
Possible Cause 1: Compound Instability or Degradation
-
Solution: this compound solutions, especially in aqueous media, can degrade over time. Prepare fresh working dilutions from a frozen stock for each experiment. Ensure the stock solution has been stored properly at -20°C or -80°C and protected from light.[7][8] A change in the color of the solution may indicate degradation.[8]
Possible Cause 2: Suboptimal Compound Concentration or Incubation Time
-
Solution: The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Also, consider optimizing the incubation time; a 2-hour incubation has been shown to be effective for pERK modulation in NCI-H358 cells.[2]
Possible Cause 3: Cell Line Insensitivity or Resistance
-
Solution: Not all cell lines with KRAS mutations are equally sensitive to KRAS inhibitors.[9] The genetic background of the cell line, including co-occurring mutations, can influence its response.[12] Consider using a cell line known to be sensitive to this compound, such as NCI-H358, as a positive control. Resistance can also be acquired through various mechanisms, including the activation of bypass signaling pathways.[13][14]
Possible Cause 4: Issues with Western Blotting Technique
-
Solution: Ensure proper sample preparation, including the use of phosphatase inhibitors to preserve the phosphorylation status of ERK.[15] Optimize antibody concentrations and incubation times. Use a loading control to ensure equal protein loading across all lanes.[16]
Issue 2: High cell toxicity or unexpected off-target effects.
Possible Cause 1: High Final Solvent Concentration
-
Solution: Solvents like DMSO can be toxic to cells at higher concentrations. Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%.[7][17] Always include a vehicle-only control in your experiments to assess the effect of the solvent.[17]
Possible Cause 2: Off-Target Effects of the Compound
-
Solution: To confirm that the observed phenotype is due to the on-target activity of this compound, use the inactive enantiomer BI-2853 as a negative control.[1] Additionally, employing a structurally different inhibitor that targets the same pathway can help validate the on-target effect.[7] Testing the compound in cell lines that do not rely on RAS signaling, such as those with BRAF V600E mutations, can also help identify off-target effects.[1]
Possible Cause 3: Compound Aggregation
-
Solution: At high concentrations, small molecules can form aggregates, leading to non-specific activity. Visually inspect your working solutions for any signs of precipitation or cloudiness. If aggregation is suspected, including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer might help.[17]
Issue 3: Inconsistent results between experiments.
Possible Cause 1: Variability in Cell Culture Conditions
-
Solution: Variations in cell passage number, confluency, and serum batches can significantly impact cellular responses. Standardize your cell culture protocols, including seeding density and growth phase at the time of treatment. Regularly test for mycoplasma contamination.[7]
Possible Cause 2: Instability of the Compound in Solution
-
Solution: As mentioned earlier, the stability of this compound in solution can be a factor. Always prepare fresh dilutions for each experiment and handle the stock solution with care to avoid degradation.[7][8]
Possible Cause 3: Pipetting Errors or Inaccurate Dilutions
-
Solution: Ensure that your pipettes are properly calibrated. Prepare serial dilutions carefully and mix thoroughly at each step to ensure homogeneity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line | Parameter | Value | Reference |
| GTP-KRASG12D | - | Kd | 740 nM | [5] |
| GTP-KRASG12D::SOS1 | - | IC50 | 490 nM | [5] |
| GTP-KRASG12D::CRAF | - | IC50 | 770 nM | [5] |
| GTP-KRASG12D::PI3Kα | - | IC50 | 500 nM | [5] |
| pERK Modulation | NCI-H358 | EC50 | 5.8 µM | [5] |
| Antiproliferative Activity (Soft Agar) | NCI-H358 | IC50 | 6.7 µM | [5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ~55 mg/mL (~106.47 mM) | [18] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (4.84 mM) | [18] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.84 mM) | [18] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.84 mM) | [18] |
Experimental Protocols
Protocol: Western Blot for pERK Inhibition in NCI-H358 Cells
-
Cell Seeding: Plate NCI-H358 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells at 37°C in a 5% CO2 incubator for 2 hours.
-
Cell Lysis: After incubation, place the plates on ice and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for total ERK levels, the membrane can be stripped and re-probed with a primary antibody against total ERK1/2, followed by a loading control antibody such as GAPDH or β-actin.
Visualizations
Caption: KRAS Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for assessing pERK inhibition by this compound.
References
- 1. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-2852 | Ras | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 15. LabXchange [labxchange.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. BI-2852 | KRAS inhibitor | CAS 2375482-51-0 | SI/II pocket of KRAS | Buy BI2852 from Supplier InvivoChem [invivochem.com]
optimizing (R)-BI-2852 concentration for minimal off-target effects
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of (R)-BI-2852, a potent KRAS inhibitor, to ensure maximal on-target activity with minimal off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor that targets a pocket between the switch I and II (SI/II) regions of KRAS, a key signaling protein frequently mutated in cancer.[1][2] Unlike covalent KRASG12C inhibitors, BI-2852 can bind to both the active (GTP-bound) and inactive forms of KRAS.[1][3] This binding physically blocks the interaction of KRAS with its regulatory proteins (GEFs and GAPs) and downstream effectors like CRAF and PI3Kα.[2][4][5] The ultimate result is the inhibition of critical downstream signaling pathways, such as the MAPK pathway (e.g., pERK), leading to an anti-proliferative effect in KRAS-mutant cells.[1][4]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: The optimal concentration is highly dependent on the cell line and assay duration. For initial dose-response experiments, a wide concentration range is recommended. Based on published data, starting with a top concentration of 25-50 µM and performing serial dilutions (e.g., 1:3 or 1:5) is a robust approach.[1] The cellular EC50 for inhibiting pERK and proliferation in the NCI-H358 cell line is approximately 5.8 µM.[2][4] Therefore, a range spanning from 100 nM to 25 µM should encompass the effective concentration for most cell-based assays.
Q3: My cells are showing high toxicity even at concentrations where on-target effects are expected. What are the potential causes?
A3: High toxicity can stem from several factors:
-
Solvent Toxicity: Ensure the final concentration of the solvent, typically DMSO, is at a non-toxic level for your specific cell line (ideally ≤ 0.1%, and almost always below 0.5%).[6][7] Always include a vehicle-only control to assess the impact of the solvent on cell viability.
-
Off-Target Effects: While this compound is potent, high concentrations can lead to the inhibition of unintended targets, causing cytotoxicity.[7] It is crucial to determine the therapeutic window where you observe on-target inhibition without significant cell death.
-
Compound Instability: The inhibitor may degrade in culture media over long incubation periods, producing toxic byproducts.[6]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical perturbations.[7]
Q4: I am not observing the expected downstream effect (e.g., reduction in pERK levels). What should I do?
A4: If you do not observe the expected on-target effect, consider the following:
-
Concentration Too Low: The inhibitor concentration may be insufficient to engage the target effectively in your specific cellular context. Try increasing the concentration.
-
Incorrect Timing: For signaling pathway studies (like pERK inhibition), the duration of treatment is critical. A 2-hour incubation has been shown to be effective for observing pERK modulation.[4] For anti-proliferative effects, longer incubation times (e.g., 3-14 days) are necessary.[1][4]
-
Compound Inactivity: Ensure your stock solution of this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[6] Preparing fresh dilutions for each experiment is recommended.
-
Cellular Context: The dependence of your cell line on the KRAS pathway might be lower than anticipated, or there may be compensatory signaling mechanisms at play.
Q5: How can I confirm that the observed effects are due to on-target KRAS inhibition?
A5: Demonstrating on-target activity is a critical experimental step.
-
Use a Negative Control: The enantiomer, BI-2853, is approximately 10-fold less potent and serves as an excellent negative control.[5] A cellular phenotype observed with this compound but not with an equivalent concentration of BI-2853 strongly supports on-target activity.
-
Rescue Experiments: If possible, overexpressing a resistant form of KRAS that does not bind the inhibitor could rescue the phenotype, confirming the effect is KRAS-dependent.
-
Correlate with Target Engagement: Show a direct correlation between the dose required to inhibit downstream signaling (e.g., pERK reduction) and the dose that produces the anti-proliferative or phenotypic effect.
Q6: What is the best way to prepare and store this compound stock solutions?
A6: Prepare a high-concentration stock solution, for example, 10 mM, in a dry, high-quality solvent like DMSO.[1] Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes and store them tightly sealed at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles to maintain the compound's integrity.[6] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
This compound Potency and Activity Data
The following table summarizes key quantitative data for this compound, providing a reference for its biochemical and cellular activities.
| Parameter | Target/System | Value | Reference(s) |
| Biochemical Affinity (Kd) | GTP-KRASG12D | 740 nM | [2][5] |
| GTP-KRASwt | 7.5 µM | [4][5] | |
| GDP-KRASG12D | 2.0 µM | [5] | |
| Biochemical Inhibition (IC50) | GTP-KRASG12D :: SOS1 Interaction | 490 nM | [2][5] |
| GTP-KRASG12D :: PI3Kα Interaction | 500 nM | [2][5] | |
| GTP-KRASG12D :: CRAF Interaction | 770 nM | [2][5] | |
| Cellular Activity (EC50) | pERK Inhibition (NCI-H358 cells) | 5.8 µM | [2][5] |
| Antiproliferation (NCI-H358 cells) | 5.8 - 6.7 µM | [4] |
Key Experimental Protocols
Protocol 1: Dose-Response Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cellular proliferation.
-
Cell Plating: Seed cells in a 96-well, clear-bottom plate at a predetermined optimal density (e.g., 1,500 cells/well for NCI-H358) in 100 µL of complete medium.[1] Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2X working solution series of this compound in complete medium. Start with a top concentration of 50-100 µM and perform 1:5 serial dilutions.[1] Also, prepare a 2X vehicle control (e.g., 0.2% DMSO).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions or vehicle control to the corresponding wells of the cell plate. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 3 days for proliferation assays).[1]
-
Quantification: Assess cell viability using a suitable reagent, such as CellTiter-Glo®, following the manufacturer's instructions.[1] Read the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized response against the log of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.[1][9]
Protocol 2: Western Blot for Target Engagement (pERK Inhibition)
This protocol verifies that this compound is engaging KRAS and inhibiting its downstream signaling.
-
Cell Plating: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours before treatment.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) and a vehicle control for a short duration, such as 2 hours.[4]
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells directly in the plate using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2 (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the pERK/total ERK ratio will confirm on-target activity of this compound.
Visual Guides
Caption: Simplified KRAS/MAPK signaling pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in cell-based assays.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: (R)-BI-2852 in Biochemical and Cellular Assays
Welcome to the technical support center for researchers utilizing the pan-KRAS inhibitor, (R)-BI-2852. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments, with a focus on interpreting and resolving baseline shifts in common assay formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of KRAS that operates by binding to a pocket between switch I and II on the KRAS protein.[1] This binding is non-covalent and occurs in both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS. By occupying this pocket, this compound effectively blocks the interaction of KRAS with Guanine Nucleotide Exchange Factors (GEFs), GTPase Activating Proteins (GAPs), and downstream effector proteins.[1][2] This leads to the inhibition of critical downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, ultimately resulting in an anti-proliferative effect in KRAS-mutant cells.[1][2]
Q2: In which types of assays is this compound commonly used?
This compound is frequently used in a variety of in vitro and cell-based assays to characterize its interaction with KRAS and its effect on downstream signaling. These include:
-
Biochemical Proximity Assays: Such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and HTRF (Homogeneous Time-Resolved Fluorescence) to study the disruption of KRAS-effector or KRAS-GEF interactions.
-
Cellular Target Engagement Assays: Like NanoBRET (NanoLuc® Bioluminescence Resonance Energy Transfer) and CETSA (Cellular Thermal Shift Assay) to confirm and quantify the binding of this compound to KRAS within a cellular environment.[3]
-
Downstream Signaling Assays: Typically involving the measurement of phosphorylated proteins like p-ERK and p-AKT via methods such as Western Blotting or high-throughput immunoassays.
-
Cell Proliferation Assays: To determine the anti-proliferative effects of this compound on cancer cell lines.
Q3: What could be the cause of a drifting or unstable baseline in my assay when using this compound?
An unstable baseline, or "baseline drift," can be caused by several factors, some of which may be specific to the properties of this compound, while others are more general to the assay technology being used. Potential causes include:
-
Compound Precipitation: this compound has limited aqueous solubility. If the final concentration in your assay buffer exceeds its solubility limit, the compound may precipitate out of solution over time, leading to a change in the assay signal.
-
DMSO Effects: High concentrations of DMSO, the solvent in which this compound is typically dissolved, can affect the stability of proteins and the performance of assay reagents.
-
Reagent Instability: Degradation of assay reagents, such as antibodies, beads, or substrates, over the course of the experiment can cause a gradual change in the baseline signal.
-
Temperature Fluctuations: Many assay technologies are sensitive to temperature changes. Inconsistent temperature control can lead to baseline drift.
-
Instrument Instability: Issues with the plate reader, such as a failing lamp or detector, can result in an unstable baseline.
-
Non-specific Interactions: At high concentrations, this compound may exhibit non-specific interactions with assay components, leading to artifacts.
Troubleshooting Guides
Issue 1: Baseline Drift in Proximity Assays (AlphaScreen, HTRF)
Symptoms: A gradual increase or decrease in the baseline signal over the course of the plate read, or significant variability in the baseline wells across the plate.
Workflow for Troubleshooting Baseline Drift in Proximity Assays
Caption: Troubleshooting workflow for baseline drift in proximity assays.
| Potential Cause | Recommended Action |
| This compound Precipitation | 1. Verify Solubility: Check the solubility of this compound in your specific assay buffer. Information from suppliers suggests that while soluble in DMSO, its aqueous solubility is limited.[4][5] 2. Reduce Final Concentration: If possible, lower the final concentration of this compound in your assay. 3. Optimize Buffer: Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer to improve solubility, but first verify compatibility with your assay reagents. |
| High DMSO Concentration | 1. Minimize Final DMSO: Aim for a final DMSO concentration of ≤0.5% in your assay. 2. Match DMSO in Controls: Ensure that all control wells (e.g., no inhibitor, high control) have the same final DMSO concentration as your experimental wells. |
| Reagent Degradation | 1. Prepare Fresh Reagents: Prepare fresh dilutions of all assay components, especially antibodies and detection reagents. 2. Follow Storage Recommendations: Ensure all reagents are stored at the recommended temperatures and protected from light. |
| Temperature Instability | 1. Equilibrate Plates: Allow assay plates to equilibrate to room temperature before reading if they have been stored at a different temperature. 2. Consistent Incubation: Use an incubator with stable temperature control for all incubation steps. |
| Instrument Issues | 1. Perform QC: Run a quality control check on your plate reader according to the manufacturer's instructions. 2. Check Lamp/Detector: If the problem persists, the instrument's lamp or detector may need to be replaced. |
Illustrative Data:
| Condition | Initial Reading (RFU) | Reading after 30 min (RFU) | Baseline Drift (%) |
| Control (0.5% DMSO) | 10,000 | 10,100 | 1% |
| 10 µM this compound (0.5% DMSO) | 9,500 | 8,550 | -10% |
| 10 µM this compound (1% DMSO) | 9,200 | 7,820 | -15% |
This table illustrates how higher DMSO concentrations can exacerbate baseline drift, potentially due to compound precipitation or effects on assay components.
Issue 2: High Background or Baseline in Cellular Assays (NanoBRET, CETSA)
Symptoms: An unexpectedly high signal in the baseline (no inhibitor) or a compressed assay window, making it difficult to discern a dose-response.
Signaling Pathway: KRAS and the Impact of this compound
Caption: KRAS signaling pathway and points of inhibition by this compound.
| Potential Cause | Recommended Action |
| Suboptimal Tracer/Antibody Concentration | 1. Titrate Reagents: Perform a titration of the NanoBRET tracer or CETSA antibody to determine the optimal concentration that provides a good assay window with minimal background. |
| Cell Health and Density | 1. Monitor Cell Viability: Ensure cells are healthy and not overgrown, as this can lead to high background signal. Use a consistent cell seeding density for all experiments. 2. Optimize Lysis (CETSA): In CETSA, incomplete lysis can lead to variability. Ensure your lysis buffer and protocol are optimized for your cell line. |
| Off-Target Effects | While this compound is reported to be selective, at very high concentrations, off-target effects cannot be entirely ruled out.[1] If you suspect off-target effects, consider using a structurally related but inactive control compound if available. |
| Autofluorescence/(R)-BI-2852 Interference | 1. Spectral Scan: If your plate reader has this capability, perform a spectral scan of this compound to check for any intrinsic fluorescence that might interfere with your assay's emission wavelength. 2. Use Appropriate Controls: Include a control with cells and this compound but without the detection reagents to assess the compound's contribution to the background signal. |
Experimental Protocols
Protocol 1: HTRF Assay for KRAS/SOS1 Interaction
This protocol is adapted from commercially available HTRF KRAS/SOS1 binding kits.[6][7]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute this compound to intermediate concentrations in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Reconstitute and dilute tagged KRAS, tagged SOS1, and HTRF detection antibodies according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of diluted this compound or control to the assay plate.
-
Add 4 µL of a pre-mixed solution of tagged KRAS and GTP.
-
Add 4 µL of tagged SOS1.
-
Add 10 µL of a pre-mixed solution of the HTRF detection antibodies.
-
Incubate the plate for the recommended time (typically 1-2 hours) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the HTRF ratio and plot the results as a function of this compound concentration.
-
Protocol 2: NanoBRET Target Engagement Assay for KRAS
This protocol is a general guide based on the principles of NanoBRET assays.[3][8]
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a NanoLuc-(R)-BI-2852 fusion protein.
-
Seed the transfected cells into a 96-well white assay plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the NanoBRET tracer to all wells at the recommended final concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET substrate and read the plate immediately on a luminometer equipped with the appropriate filters for donor and acceptor emission.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio.
-
Plot the NanoBRET ratio against the concentration of this compound to determine the IC50 value.
-
This technical support center provides a starting point for troubleshooting issues with this compound. For more complex problems, consulting the specific assay kit manufacturer's guidelines is always recommended.
References
- 1. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. BI-2852 | KRAS inhibitor | CAS 2375482-51-0 | SI/II pocket of KRAS | Buy BI2852 from Supplier InvivoChem [invivochem.com]
- 5. BI-2852 | Ras | TargetMol [targetmol.com]
- 6. revvity.com [revvity.com]
- 7. revvity.com [revvity.com]
- 8. reactionbiology.com [reactionbiology.com]
how to handle hygroscopic (R)-BI-2852 powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic KRAS inhibitor, (R)-BI-2852 powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of KRAS, a protein frequently mutated in various cancers. It functions by binding to a pocket on the KRAS protein located between switch I and II.[1][2] This binding event disrupts the interaction of KRAS with its effector proteins, thereby inhibiting downstream signaling pathways that promote cell proliferation.[1][2] Unlike some other KRAS inhibitors that only target a specific mutant (like G12C), BI-2852 is distinct as it can bind to both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1]
Q2: Why is the hygroscopic nature of this compound powder a concern?
A2: Hygroscopic materials readily absorb moisture from the atmosphere.[3] For this compound, this can lead to several experimental issues:
-
Inaccurate Weighing: The absorption of water will lead to an overestimation of the compound's mass, resulting in stock solutions with a lower-than-intended concentration.
-
Reduced Solubility: Moisture can significantly decrease the solubility of this compound, particularly in dimethyl sulfoxide (B87167) (DMSO).[1][2] Using DMSO that has absorbed moisture can result in the compound not dissolving completely.
-
Compound Degradation: Prolonged exposure to moisture can potentially lead to the chemical degradation of the compound, affecting its potency and the reproducibility of experiments.[4]
-
Physical Changes: The powder may clump or cake, making it difficult to handle and dispense accurately.[4]
Q3: How should I store the solid this compound powder?
A3: Proper storage is critical to maintain the integrity of the compound. The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1] The container must be tightly sealed to prevent moisture ingress. For unopened vials, the manufacturer's seal should remain intact until use.
Q4: What is the recommended solvent for preparing a stock solution?
A4: The recommended solvent for preparing a stock solution of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use a newly opened bottle of anhydrous DMSO or a bottle that has been properly stored to minimize water content, as moisture in the DMSO will impede solubility.[1][2]
Q5: My this compound powder is not dissolving properly in DMSO. What should I do?
A5: This is a common issue related to the hygroscopic nature of the compound and the solvent. Here are some troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous DMSO from a newly opened bottle or one that has been stored under dry conditions (e.g., with desiccants).
-
Gentle Warming: You can try gently warming the solution (e.g., in a 37°C water bath) for a short period to aid dissolution.
-
Sonication: Brief sonication can also help to break up any small clumps and facilitate dissolving.
-
Vortexing: Thorough vortexing of the vial is recommended to ensure the compound is fully solubilized.
If the compound still does not dissolve, the powder or the solvent may have absorbed too much moisture. It is advisable to start over with a fresh vial of this compound and a new bottle of anhydrous DMSO.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Inaccurate concentration of stock solution due to moisture absorption during weighing. | Use the "weighing by difference" method in a low-humidity environment or a glove box. Prepare a fresh stock solution with careful handling. |
| Degradation of the compound from improper storage. | Always store the solid compound and stock solutions at the recommended temperatures in tightly sealed containers. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. | |
| Precipitate forms when diluting stock solution in aqueous buffer | The compound is precipitating out of the aqueous medium. | It is best to make initial serial dilutions in DMSO and then add the final diluted sample to your buffer or incubation medium. The compound may only be soluble in an aqueous medium at its final working concentration. |
| Powder appears clumpy or "wet" | The compound has absorbed a significant amount of moisture from the air. | While it may be possible to dry the compound under vacuum, this is not ideal as it may not remove all lattice water and could alter the compound's properties. It is highly recommended to use a fresh, unopened vial of the compound for the most reliable results. |
Data Summary
| Parameter | Value | Source |
| Molecular Weight | 516.59 g/mol | [1] |
| Storage of Solid Powder | -20°C for up to 3 years | [1] |
| Recommended Solvent | Anhydrous DMSO | [1][2] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [1][2] |
| Solubility in DMSO | ≥ 55 mg/mL (106.47 mM) | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
This protocol is designed to minimize moisture exposure and ensure the accurate preparation of your stock solution.
Materials:
-
This compound powder in manufacturer's vial
-
Anhydrous DMSO (newly opened bottle)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Calibrated pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Optional: Glove box or a controlled humidity environment
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the cold powder upon opening.
-
Environment Preparation (if not using a glove box): Work in an area with low humidity. If possible, use a balance with a draft shield. Have all necessary materials ready to work quickly and efficiently.
-
Weighing (Weighing by Difference - Recommended): a. Tare a clean, dry weighing container (e.g., a microcentrifuge tube) on an analytical balance. b. Carefully and quickly transfer an estimated amount of this compound powder into the tared container. c. Immediately close the container and record the stable weight. This is your "initial weight". d. Quickly add the desired amount of anhydrous DMSO to the weighing container to dissolve the powder. e. Reweigh the now "empty" original vial of this compound. The difference between the initial and final weight of the vial is the exact amount of powder transferred.
-
Direct Weighing (Alternative): a. Place a weighing boat on the analytical balance and tare. b. Quickly dispense the desired amount of this compound onto the weighing boat. Work swiftly to minimize air exposure. c. Record the weight and immediately proceed to the next step.
-
Dissolution: a. Based on the exact weight of the this compound, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. (Volume (L) = [Mass (g) / 516.59 g/mol ] / 0.010 mol/L) b. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. c. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication may be used if necessary.
-
Aliquoting and Storage: a. Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed cryovials or microcentrifuge tubes. b. Label the aliquots clearly with the compound name, concentration, date, and your initials. c. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Recommended workflow for handling hygroscopic this compound powder.
Caption: Inhibition of the KRAS signaling pathway by this compound.
References
avoiding precipitation of (R)-BI-2852 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the precipitation of (R)-BI-2852 in cell culture media.
Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially inducing cellular toxicity. This guide addresses common issues and provides solutions to ensure consistent and reliable results.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate Formation | The final concentration of this compound exceeds its solubility in the aqueous cell culture medium.[1][2] | - Reduce the final working concentration of this compound. - Prepare a higher concentration stock solution in 100% anhydrous DMSO and use a smaller volume for dilution into the media.[2][3] - Perform serial dilutions of the stock solution directly in the pre-warmed cell culture medium.[1] |
| Precipitate Forms Over Time | - pH Shift: The CO2 environment in the incubator can alter the pH of the medium, affecting compound solubility.[1] - Interaction with Media Components: this compound may interact with proteins, salts, or other components in the serum or media, leading to precipitation.[2] | - Ensure the cell culture medium is properly buffered for the specific CO2 concentration of the incubator.[1] - Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. - Consider reducing the serum concentration if compatible with your cell line.[2] |
| Cloudiness or Turbidity in Media | This may indicate fine particulate precipitation or microbial contamination.[1] | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[1] - If precipitation is confirmed, follow the solutions for immediate precipitation. - If microbial contamination is suspected, discard the culture and review sterile techniques. |
| Inconsistent Results Between Experiments | - Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. - Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound or introduce moisture into the DMSO stock, reducing solubility.[1][3] | - Use calibrated pipettes and consider preparing an intermediate dilution of the stock solution to work with larger, more accurate volumes. - Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C or -80°C.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is 100% fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] this compound is reported to be soluble in DMSO at concentrations up to 100 mg/mL (193.57 mM).[3] It is insoluble in water.[3]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to run a vehicle control to assess the effect of DMSO on your specific cells.
Q3: My this compound precipitated after I added it to the cell culture medium. Can I still use it?
A3: No, it is not recommended to use cell culture medium that contains precipitated this compound. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate experimental results. Discard the medium and prepare a fresh dilution following the recommendations in the troubleshooting guide.[2]
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for up to 3 years.[4] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[3]
Q5: Can I dissolve this compound directly in cell culture medium or phosphate-buffered saline (PBS)?
A5: No, this compound is insoluble in aqueous solutions like cell culture medium or PBS.[3] It must first be dissolved in a suitable organic solvent, such as 100% anhydrous DMSO, to create a high-concentration stock solution before being diluted into the aqueous medium.
Experimental Protocols
Protocol for Preparing this compound Stock Solution and Dilution in Cell Culture Media
This protocol describes the recommended procedure for preparing a stock solution of this compound and subsequently diluting it into cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Prepare Working Dilutions:
-
Pre-warm the cell culture medium to 37°C.
-
To prepare your highest working concentration, add a small volume of the this compound stock solution to the pre-warmed medium. For example, for a 1:1000 dilution, add 1 µL of a 10 mM stock solution to 999 µL of medium to get a final concentration of 10 µM.
-
Crucially, add the stock solution dropwise to the vortexing medium to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations that can lead to precipitation.
-
Perform serial dilutions from the highest working concentration to obtain the desired final concentrations for your experiment. Use pre-warmed medium for all dilution steps.
-
-
Incubation and Observation:
-
Add the final dilutions of this compound to your cell cultures.
-
Gently swirl the culture plates or flasks to ensure even distribution.
-
Visually inspect the medium for any signs of precipitation before and during the incubation period.
-
Visualizations
This compound Mechanism of Action
This compound is a potent inhibitor of KRAS that binds to a pocket between switch I and switch II on the RAS protein.[3][5] This binding event blocks the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase activating proteins (GAPs), and downstream effector proteins, thereby inhibiting signaling pathways that promote cell proliferation.[3][6]
Caption: this compound inhibits both active and inactive KRAS.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in cell culture experiments.
Caption: A step-by-step guide to resolving precipitation issues.
References
quality control measures for (R)-BI-2852 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pan-RAS inhibitor (R)-BI-2852 and its more active enantiomer, BI-2852.
Frequently Asked Questions (FAQs)
Q1: What is BI-2852 and what is its mechanism of action?
A1: BI-2852 is a potent, cell-permeable, small molecule inhibitor of KRAS.[1][2] It functions as a pan-RAS inhibitor, meaning it does not target a specific KRAS mutation but rather binds to a pocket between switch I and II on RAS proteins.[2][3] This binding is present in both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[2] By occupying this pocket, BI-2852 blocks the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effector proteins such as RAF and PI3Kα.[1][2] This leads to the inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, resulting in an anti-proliferative effect in cells with activating KRAS mutations.[2]
Q2: What is this compound and how should it be used?
A2: this compound is the less active enantiomer of BI-2852 and is the appropriate negative control for experiments. Some vendors may refer to this as BI-2853. It is crucial to include this negative control in your experiments to differentiate between the specific on-target effects of BI-2852 and any potential off-target or non-specific effects. It is expected to be significantly less potent in cellular and biochemical assays compared to BI-2852.
Q3: What are the key downstream signaling pathways affected by BI-2852?
A3: The primary downstream signaling pathways inhibited by BI-2852 are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][4] These pathways are critical for cell proliferation, survival, and differentiation.[5] Inhibition of these pathways can be monitored by assessing the phosphorylation status of key proteins like ERK (p-ERK) and AKT (p-AKT).[2]
Q4: In which cancer cell lines is BI-2852 expected to be most effective?
A4: BI-2852 is expected to be most effective in cancer cell lines that are driven by mutations in KRAS, NRAS, or HRAS, as it is a pan-RAS inhibitor. Its anti-proliferative effects have been demonstrated in KRAS mutant cells, such as the NCI-H358 non-small cell lung cancer cell line.
Data Presentation
Table 1: In Vitro Activity of BI-2852 and its Negative Control (BI-2853)
| Assay Type | Target | BI-2852 | BI-2853 (Negative Control) |
| Binding Affinity (KD) | |||
| Isothermal Titration Calorimetry (ITC) | GCP-KRASG12D | 0.74 µM | Not Available |
| GCP-KRASwt | 7.5 µM | Not Available | |
| GDP-KRASG12D | 2.0 µM | Not Available | |
| GDP-KRASwt | 1.1 µM | Not Available | |
| Protein-Protein Interaction Inhibition (IC50) | |||
| AlphaScreen (AS) | GTP-KRASG12D :: SOS1 | 490 nM | 4400 nM |
| GTP-KRASG12D :: CRAF | 770 nM | Not Available | |
| GTP-KRASG12D :: PI3Kα | 500 nM | Not Available | |
| GDP-KRASG12D :: SOS1 | 260 nM | 2500 nM | |
| Cellular Activity (EC50) | |||
| pERK Inhibition (NCI-H358 cells, 2h) | pERK | 5.8 µM | >50 µM |
| Cell Proliferation (NCI-H358 cells, low serum) | Cell Viability | 6.7 µM | Not Available |
Data sourced from Boehringer Ingelheim opnMe.com portal.
Mandatory Visualization
Caption: KRAS signaling pathway and the inhibitory action of BI-2852.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of pERK/pAKT Signal in Western Blot
Possible Causes & Solutions:
-
Suboptimal Compound Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration of BI-2852 for your specific cell line. A starting range of 1 µM to 50 µM is recommended.
-
-
Incorrect Treatment Duration:
-
Solution: Conduct a time-course experiment (e.g., 2, 6, 24, 48 hours) to identify the optimal treatment duration for observing maximal inhibition of pERK/pAKT.
-
-
Compound Instability:
-
Solution: BI-2852 should be dissolved in fresh, anhydrous DMSO to prepare a stock solution.[1] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
-
Cell Line Insensitivity:
-
Solution: Confirm that your cell line harbors a RAS mutation and is dependent on the RAS signaling pathway for proliferation. Run a positive control cell line known to be sensitive to RAS pathway inhibition (e.g., NCI-H358).
-
-
Technical Issues with Western Blot:
-
Solution: Ensure the use of phosphatase inhibitors in your lysis buffer to preserve protein phosphorylation. Use high-quality, validated antibodies for pERK, total ERK, pAKT, and total AKT.
-
Caption: Troubleshooting workflow for weak Western Blot signal.
Issue 2: High Variability in Cell Viability Assay Results
Possible Causes & Solutions:
-
Inconsistent Cell Seeding:
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell density and viability using a cell counter.
-
-
Edge Effects in Multi-well Plates:
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
-
-
DMSO/Solvent Toxicity:
-
Solution: Ensure the final DMSO concentration in the culture media is consistent across all wells and does not exceed 0.5%. Include a vehicle control (media with the same concentration of DMSO as the highest BI-2852 concentration) to assess solvent toxicity.
-
-
Compound Precipitation:
-
Solution: Visually inspect the media after adding the diluted BI-2852 for any signs of precipitation. If precipitation occurs, consider preparing fresh dilutions or using a different dilution scheme.
-
Issue 3: Suspected Off-Target Effects
Possible Causes & Solutions:
-
Phenotype Inconsistent with RAS Pathway Inhibition:
-
Solution: Compare the phenotype induced by BI-2852 with that of a MEK inhibitor (e.g., trametinib) or a PI3K inhibitor (e.g., alpelisib). A similar phenotype would support an on-target effect.
-
-
Effect Observed at High Concentrations:
-
Solution: If the observed effect only occurs at concentrations significantly higher than the EC50 for pERK inhibition, it may be due to off-target effects.
-
-
Use of Negative Control:
-
Solution: Consistently use the less active enantiomer, this compound (or BI-2853), as a negative control. An on-target effect should be significantly more potent with BI-2852.
-
-
Rescue Experiment:
-
Solution: If possible, perform a rescue experiment by overexpressing a downstream effector (e.g., a constitutively active form of MEK or AKT) to see if it can reverse the phenotypic effects of BI-2852.
-
Experimental Protocols
Protocol 1: Western Blot for pERK and pAKT Inhibition
-
Cell Seeding and Treatment:
-
Seed cells (e.g., NCI-H358) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of BI-2852, this compound (negative control), and a vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT overnight at 4°C. Use a loading control antibody such as GAPDH or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software. Normalize p-ERK to total ERK and p-AKT to total AKT.
-
Protocol 2: Cell Viability (Anti-Proliferation) Assay
-
Cell Seeding:
-
Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 1,500 cells/well for NCI-H358).[1]
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of BI-2852 and this compound in culture medium. A common starting concentration is 50 µM with 1:5 dilutions.[1]
-
Add the compound dilutions and a vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
Viability Measurement (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control wells.
-
Plot the dose-response curve and calculate the EC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of KRAS and RAF
-
Cell Treatment and Lysis:
-
Treat cells with BI-2852 or a vehicle control as described in the Western blot protocol.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-KRAS antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold Co-IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting using antibodies against KRAS and RAF (e.g., CRAF/RAF1). The input lysate should also be run as a control. A decrease in the amount of co-immunoprecipitated RAF in the BI-2852 treated sample indicates disruption of the KRAS-RAF interaction.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the KRAS Inhibitors: (R)-BI-2852 and its Racemate BI-2852
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the specific enantiomer (R)-BI-2852 and the racemic mixture BI-2852 on KRAS, a pivotal oncogene in many cancers. The data presented herein is intended to assist researchers in making informed decisions for their in vitro studies of KRAS biology and the development of novel cancer therapeutics.
BI-2852 is a potent, cell-permeable, and selective inhibitor of KRAS that operates through a unique mechanism. It binds to a previously considered "undruggable" pocket located between switch I and switch II of both the active GTP-bound and inactive GDP-bound forms of KRAS.[1][2] This interaction effectively disrupts the ability of KRAS to engage with its downstream effectors, as well as with guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1][3] A notable characteristic of BI-2852 is its ability to induce a nonfunctional dimer of KRAS, which further contributes to its inhibitory action by preventing interactions with signaling partners like RAF.
The activity of BI-2852 is highly dependent on its stereochemistry. The (R)-enantiomer, this compound, is the significantly more active form of the molecule. Its counterpart, the (S)-enantiomer (also referred to as BI-2853), is approximately 10-fold less potent and is often utilized as a negative control in experiments to confirm that the observed effects are specific to the on-target activity of this compound.[1]
Quantitative Comparison of this compound and its Less Active Enantiomer
The following table summarizes the key quantitative data comparing the activity of the active (R)-enantiomer (BI-2852) and its less active counterpart. This data highlights the stereospecificity of the interaction with KRAS and its downstream signaling pathways.
| Parameter | This compound | Less Active Enantiomer (BI-2853) | Reference |
| Binding Affinity (KD) to KRASG12D | 740 nM | ~10-fold weaker | [4][5] |
| IC50 for inhibition of GTP-KRASG12D::SOS1 interaction | 490 nM | ~10-fold weaker | [4][5] |
| IC50 for inhibition of GTP-KRASG12D::CRAF interaction | 770 nM | Not Reported | [4][5] |
| IC50 for inhibition of GTP-KRASG12D::PI3Kα interaction | 500 nM | Not Reported | [4][5] |
| EC50 for pERK inhibition in NCI-H358 cells | 5.8 µM | No effect on cells | [1][5] |
| Antiproliferative EC50 in NCI-H358 cells | 6.7 µM | No effect on cells | [1] |
Mechanism of Action and Downstream Effects
This compound acts as a pan-RAS inhibitor, meaning it does not discriminate between different KRAS mutations or RAS isoforms. Its binding to the switch I/II pocket physically obstructs the protein-protein interactions necessary for KRAS signaling. This leads to a dose-dependent reduction in the phosphorylation of downstream effectors such as ERK and AKT.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize the effects of this compound and its enantiomer on KRAS.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the dissociation constant (KD) of the inhibitor binding to KRAS.
-
Protein Preparation: Recombinant KRAS (e.g., KRASG12D) is expressed and purified. The protein is then loaded with a non-hydrolyzable GTP analog (e.g., GCP) or GDP.
-
Sample Preparation: The purified KRAS protein is dialyzed into the appropriate ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.5 mM TCEP). The inhibitor is dissolved in the same buffer.
-
ITC Experiment: The KRAS solution is placed in the sample cell of the ITC instrument, and the inhibitor solution is loaded into the injection syringe. A series of small injections of the inhibitor into the protein solution are performed.
-
Data Analysis: The heat changes associated with each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen Assay for Protein-Protein Interaction Inhibition
Objective: To measure the half-maximal inhibitory concentration (IC50) of the inhibitor on the interaction between KRAS and its binding partners (e.g., SOS1, CRAF, PI3Kα).
-
Reagents: Biotinylated KRAS, GST-tagged effector protein (e.g., SOS1), Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads are used.
-
Assay Procedure:
-
The inhibitor is serially diluted in assay buffer.
-
Biotinylated KRAS and the GST-tagged effector protein are added to the wells of a microplate containing the inhibitor dilutions.
-
After a pre-incubation period, Streptavidin-coated Donor beads and anti-GST Acceptor beads are added.
-
The plate is incubated in the dark to allow for bead-protein complex formation.
-
-
Signal Detection: The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the interaction between KRAS and the effector brings the Donor and Acceptor beads into proximity, generating a chemiluminescent signal.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for pERK and pAKT Levels
Objective: To assess the effect of the inhibitor on the phosphorylation of downstream signaling proteins in a cellular context.
-
Cell Culture and Treatment: A KRAS-mutant cell line (e.g., NCI-H358) is cultured to a suitable confluency. The cells are then treated with various concentrations of the inhibitor or vehicle control for a specified period.
-
Cell Lysis: After treatment, the cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK (pERK) and AKT (pAKT), as well as antibodies for total ERK and total AKT as loading controls.
-
Detection: The membrane is incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP). The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The band intensities are quantified, and the levels of pERK and pAKT are normalized to the total protein levels.
Cell Proliferation Assay
Objective: To determine the antiproliferative effect of the inhibitor on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of the inhibitor or vehicle control.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: The absorbance or fluorescence values are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the EC50 value.
References
Validating the Specificity of KRAS Inhibitor BI-2852 with its Inactive Enantiomer, (R)-BI-2852
A Comparative Guide for Researchers
In the quest for targeted cancer therapies, the direct inhibition of KRAS has long been a formidable challenge. The small molecule BI-2852 has emerged as a potent, cell-permeable inhibitor that binds to the switch I/II pocket of KRAS, disrupting its interaction with downstream effectors.[1][2][3] A critical aspect of characterizing such inhibitors is to demonstrate that their biological effects are a direct consequence of engaging their intended target. This guide provides a comparative analysis of BI-2852 and its stereoisomer, (R)-BI-2852 (also known as BI-2853), which serves as a crucial negative control to validate the on-target activity of BI-2852.
Biochemical and Cellular Specificity: A Head-to-Head Comparison
Experimental data demonstrates a significant difference in the activity of BI-2852 and its (R)-enantiomer, highlighting the specific interaction of BI-2852 with KRAS.
| Parameter | BI-2852 | This compound (BI-2853) | Fold Difference | Assay Type |
| GTP-KRASG12D::SOS1 Interaction (IC50) | 490 nM | 4400 nM | ~9 | AlphaScreen |
| GDP-KRASG12D::SOS1 Interaction (IC50) | 260 nM | 2500 nM | ~9.6 | AlphaScreen |
| pERK Inhibition in NCI-H358 cells (EC50) | 5.8 µM | >50 µM | >8.6 | Cellular Assay |
| Antiproliferative Effect in NCI-H358 cells (EC50) | 6.7 µM | Not Available | - | Cellular Assay |
Table 1: Comparative activity of BI-2852 and this compound. Data sourced from Boehringer Ingelheim's opnMe portal.[2]
The data clearly indicates that this compound is significantly less potent in inhibiting the KRAS-SOS1 interaction and has a substantially weaker effect on downstream KRAS signaling (pERK levels) in a cellular context.[2] This differential activity underscores that the observed effects of BI-2852 are due to a specific, stereoselective interaction with KRAS and not due to non-specific or off-target effects.
Experimental Validation Workflow
The validation of BI-2852's specificity using this compound as a negative control follows a logical experimental progression from biochemical target engagement to cellular pathway modulation and finally to a phenotypic outcome.
The KRAS Signaling Pathway and the Point of Inhibition
BI-2852 acts by binding to a pocket on KRAS, thereby preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, and downstream effectors such as RAF and PI3K.[1][4] This disruption of protein-protein interactions is the key mechanism of its inhibitory action.
References
A Comparative Guide: (R)-BI-2852 Versus Its Negative Control in KRAS Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the KRAS inhibitor (R)-BI-2852 and its designated negative control, BI-2853. The information presented is collated from publicly available experimental data to assist researchers in designing and interpreting experiments aimed at understanding KRAS-driven signaling pathways.
Introduction to this compound
This compound is a potent, cell-permeable inhibitor of KRAS that operates through a distinct mechanism. It binds to a pocket located between switch I and II of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS. This interaction allosterically inhibits the binding of crucial signaling partners, including guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, GTPase activating proteins (GAPs), and downstream effectors such as RAF and PI3K. By blocking these interactions, this compound effectively impedes the KRAS signaling cascade, leading to the inhibition of downstream pathways responsible for cell proliferation and survival.[1]
As a critical tool for studying KRAS biology, a well-characterized negative control is essential to distinguish specific on-target effects from off-target or non-specific cellular responses. The enantiomer of this compound, BI-2853, serves this purpose.
Quantitative Comparison of this compound and BI-2853
The following tables summarize the available quantitative data comparing the biochemical and cellular activities of this compound and its negative control, BI-2853.
Table 1: Biochemical Activity
| Parameter | This compound | BI-2853 (Negative Control) | Assay Type | Target | Reference |
| IC50 | 490 nM | ~10-fold less potent | AlphaScreen (AS) | GTP-KRASG12D::SOS1 | [2][3] |
| IC50 | 2.8 µM | No effect | Nucleotide Exchange Assay | KRAS WT | [4][5][6][7] |
| Competition | Significant reduction in binding | No effect | Yeast Surface Display | HRAS-GTPγS | [3][8] |
Table 2: Binding Affinity
| Parameter | This compound | BI-2853 (Negative Control) | Assay Type | Target | Reference |
| KD | 740 nM | Not Available | Isothermal Titration Calorimetry (ITC) | GCP-KRASG12D | [2][3] |
| KD | 7.5 µM | Not Available | Isothermal Titration Calorimetry (ITC) | GCP-KRASwt | [2] |
| KD | 2.0 µM | Not Available | Isothermal Titration Calorimetry (ITC) | GDP-KRASG12D | [2] |
Table 3: Cellular Activity
| Parameter | This compound | BI-2853 (Negative Control) | Cell Line | Assay Type | Reference |
| EC50 (pERK) | 5.8 µM | No effect on cells | NCI-H358 (KRASmut) | Western Blot | [2][3] |
| IC50 (Proliferation) | 4.63 to >100 µM | Not Available | Various NSCLC cell lines | Cell Viability (AlamarBlue) | [9] |
| IC50 (Proliferation) | 19.21 to >100 µM | Not Available | Various CRC cell lines | Cell Viability (AlamarBlue) | [9] |
| IC50 (Proliferation) | 18.83 to >100 µM | Not Available | Various PDAC cell lines | Cell Viability (AlamarBlue) | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental designs, the following diagrams are provided.
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for comparing this compound and its negative control.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GTP-KRASG12D::SOS1 AlphaScreen Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and BI-2853 on the interaction between KRASG12D and SOS1.
Principle: This assay measures the proximity of two molecules using donor and acceptor beads that generate a chemiluminescent signal when in close contact. The interaction between GST-tagged KRAS and His-tagged SOS1 brings the beads together. An inhibitor that disrupts this interaction will lead to a decrease in the signal.[2][4]
Materials:
-
GST-tagged KRASG12D protein
-
His-tagged SOS1 protein
-
GTP solution
-
AlphaLISA Glutathione Donor beads
-
AlphaLISA Nickel Chelate Acceptor beads
-
AlphaLISA PPI Buffer
-
This compound and BI-2853 compounds
-
384-well OptiPlate
Procedure:
-
Prepare serial dilutions of this compound and BI-2853 in AlphaLISA PPI buffer containing a constant percentage of DMSO.
-
In a 384-well plate, add the compound dilutions.
-
Add a mixture of GST-KRASG12D and GTP to each well.
-
Add His-SOS1 to each well to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Add a mixture of AlphaLISA Glutathione Donor beads and Nickel Chelate Acceptor beads to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the dissociation constant (KD) of this compound binding to various forms of KRAS.
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified KRAS protein (e.g., GCP-KRASG12D, GCP-KRASwt, GDP-KRASG12D)
-
This compound compound
-
ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the KRAS protein against the ITC buffer.
-
Prepare a solution of this compound in the same ITC buffer. The final DMSO concentration should be matched between the protein and ligand solutions and kept low (e.g., <2%).
-
Degas both the protein and ligand solutions.
-
Load the KRAS protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the KD.
pERK Inhibition Western Blot Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound and BI-2853 for the inhibition of ERK phosphorylation in KRAS mutant cells.
Principle: This assay quantifies the levels of phosphorylated ERK (pERK), a downstream effector in the KRAS signaling pathway. A reduction in pERK levels upon inhibitor treatment indicates pathway inhibition.
Materials:
-
NCI-H358 cells (or other suitable KRAS mutant cell line)
-
Cell culture medium and supplements
-
This compound and BI-2853 compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed NCI-H358 cells in culture plates and allow them to adhere.
-
Treat the cells with a serial dilution of this compound or BI-2853 for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-pERK1/2 primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Calculate EC50 values by fitting the normalized data to a dose-response curve.
Cell Viability Assay
Objective: To determine the IC50 of this compound and BI-2853 for the inhibition of cell proliferation in KRAS mutant cancer cell lines.
Principle: This assay measures the number of viable cells after treatment with the inhibitors. A reduction in cell viability indicates an anti-proliferative effect.
Materials:
-
KRAS mutant cancer cell lines (e.g., NSCLC, CRC, or PDAC lines)
-
Cell culture medium and supplements
-
This compound and BI-2853 compounds
-
Cell viability reagent (e.g., AlamarBlue, CellTiter-Glo)
-
96-well culture plates
Procedure:
-
Seed the cells in 96-well plates.
-
After cell attachment, add serial dilutions of this compound or BI-2853 to the wells.
-
Incubate the plates for a specified period (e.g., 6 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Conclusion
The available data consistently demonstrate that this compound is a potent inhibitor of KRAS signaling, while its enantiomer, BI-2853, exhibits significantly reduced or no activity. This makes BI-2853 an appropriate negative control for in vitro and cellular studies aimed at elucidating the specific effects of this compound on KRAS-dependent processes. The provided protocols offer a framework for researchers to independently verify these findings and further investigate the nuances of KRAS inhibition.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. revvity.com [revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of (R)-BI-2852 and Sotorasib: Two Distinct Approaches to KRAS Inhibition
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the pan-KRAS inhibitor (R)-BI-2852 and the KRAS G12C-specific inhibitor sotorasib (B605408). The focus is on their disparate mechanisms of action concerning the inactive states of the KRAS protein, supported by experimental data and detailed methodologies.
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog, a small GTPase that functions as a molecular switch in cell signaling, is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound active state and the lack of well-defined binding pockets. The recent development of targeted inhibitors has marked a significant breakthrough. This guide compares two such inhibitors, this compound and sotorasib, which employ fundamentally different strategies to modulate KRAS activity.
Mechanism of Action: A Tale of Two Strategies
The core difference between this compound and sotorasib lies in their interaction with the KRAS protein and its activation state. KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. Sotorasib is a state-dependent inhibitor, while BI-2852 is state-independent.
Sotorasib (AMG-510): Trapping the Inactive State
Sotorasib is a first-in-class, irreversible covalent inhibitor that specifically targets the KRAS G12C mutation.[1][2][3] This mutation substitutes a glycine (B1666218) residue with a cysteine at codon 12. Sotorasib's mechanism is predicated on its ability to form a covalent bond with the thiol group of this unique cysteine.[2]
Crucially, this binding event occurs exclusively when KRAS G12C is in its inactive, GDP-bound conformation.[2][3] By covalently attaching to cysteine-12 within the switch-II pocket, sotorasib effectively locks the protein in this inactive state.[2][4] This prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby abrogating downstream oncogenic signaling through pathways like MAPK/ERK.[2][5] The "inactive form" in the context of sotorasib is, therefore, the drug-protein adduct, which is incapable of signaling.
BI-2852 and its Inactive Enantiomer, this compound
In contrast, BI-2852 is a non-covalent, pan-KRAS inhibitor that binds to a different pocket located between the switch I and switch II regions of the protein.[6][7][8] A key distinction is that BI-2852 can bind to KRAS regardless of its nucleotide-bound state; it has high affinity for both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[7] Its mechanism of action involves physically blocking the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, GTPase-activating proteins (GAPs), and downstream effectors such as CRAF and PI3Kα.[6][7][8] Some evidence also suggests that BI-2852 induces a nonfunctional dimer of KRAS, which further contributes to its inhibitory effect.[9]
The molecule specified in the topic, this compound, is the less active enantiomer of BI-2852 and is typically used as a negative control in experiments.[10] It is expected to have a significantly lower binding affinity and inhibitory potency compared to the active (S)-enantiomer, BI-2852. Therefore, this guide will focus on the data available for the active compound, BI-2852, to provide a meaningful comparison with sotorasib. The concept of an "inactive form" for BI-2852 itself is not applicable in the same way as for sotorasib; rather, it is a molecule that inhibits KRAS activity in a state-independent manner.
Quantitative Data Presentation
The following tables summarize the available quantitative data for BI-2852 and sotorasib, highlighting their binding affinities and inhibitory potencies.
Table 1: Biochemical Binding Affinity
| Compound | Target Protein | Binding Affinity (KD) | Assay Method | Reference |
| BI-2852 | GTP-bound KRAS G12D | 740 nM | Isothermal Titration Calorimetry (ITC) | [10][11] |
| BI-2852 | GDP-bound KRAS G12D | 2.0 µM | Isothermal Titration Calorimetry (ITC) | [10] |
| BI-2852 | GTP-bound KRAS wt | 7.5 µM | Isothermal Titration Calorimetry (ITC) | [10] |
| BI-2852 | GDP-bound KRAS | 22 µM | Surface Plasmon Resonance (SPR) | [9] |
| Sotorasib | GDP-bound KRAS G12C | ~220 nM | Biochemical Competition Binding Assay | [5] |
Table 2: Inhibitory Activity
| Compound | Target Interaction / Pathway | IC50 / EC50 | Assay Method | Cell Line | Reference |
| BI-2852 | GTP-KRAS G12D :: SOS1 | 490 nM (IC50) | AlphaScreen (AS) | - | [10][11] |
| BI-2852 | GTP-KRAS G12D :: CRAF | 770 nM (IC50) | AlphaScreen (AS) | - | [10][11] |
| BI-2852 | GTP-KRAS G12D :: PI3Kα | 500 nM (IC50) | AlphaScreen (AS) | - | [10][11] |
| BI-2852 | pERK Inhibition | 5.8 µM (EC50) | Cellular Assay | NCI-H358 | [8][11] |
| Sotorasib | pERK Inhibition | 8.88 nM (IC50) | TR-FRET | - | [5] |
Mandatory Visualization
Caption: KRAS signaling pathway and points of intervention for Sotorasib and BI-2852.
Caption: General experimental workflow for comparing KRAS inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of inhibitor performance. Below are descriptions of the key experimental protocols used to characterize sotorasib and BI-2852.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (KRAS), allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the inhibitor is titrated into a solution of the KRAS protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.
-
General Protocol:
-
Purified KRAS protein (e.g., 50-60 µM) is prepared in a suitable buffer (e.g., 20 mM HEPES, pH 8.0) and loaded into the sample cell.[12]
-
The inhibitor is dissolved in the same buffer to a concentration approximately 10-fold higher than the protein concentration and loaded into the injection syringe.[12]
-
A series of small injections of the inhibitor into the protein solution is performed at a constant temperature.
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.
-
Principle: The KRAS protein is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to the immobilized KRAS causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
General Protocol:
-
Purified, recombinant KRAS protein is immobilized onto a sensor chip (e.g., CM5 chip) via amine coupling.[13]
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.[13]
-
A series of inhibitor concentrations, prepared in the running buffer, are injected sequentially over the surface (multi-cycle kinetics).[13]
-
The association phase is monitored during inhibitor injection, followed by a dissociation phase where only the running buffer is flowed over the chip.
-
The sensor surface is regenerated between cycles if necessary.
-
The resulting sensorgrams (response units vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to extract kon, koff, and calculate KD.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / AlphaLISA
These are homogeneous (no-wash) proximity-based assays used to measure protein-protein interactions (e.g., KRAS-effector) or nucleotide exchange in a high-throughput format.
-
Principle (TR-FRET Nucleotide Exchange): The assay measures the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) from KRAS upon the addition of excess GTP, often catalyzed by a GEF like SOS1.[14] Inhibition of this exchange by a compound results in a sustained high FRET signal.
-
Principle (AlphaLISA KRAS-Effector Binding): A donor bead is conjugated to one binding partner (e.g., GST-KRAS) and an acceptor bead to the other (e.g., His-tagged SOS1 or RAF).[15] When the proteins interact, the beads are brought into close proximity, allowing for a singlet oxygen energy transfer upon excitation, which generates a luminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.
-
General Protocol (AlphaLISA):
-
Reagents, including the inhibitor at various concentrations, GST-tagged KRAS, His-tagged effector protein (e.g., SOS1), and GTP, are added to the wells of a microplate.[15]
-
The mixture is incubated to allow for the binding reaction to reach equilibrium.
-
Glutathione donor beads and anti-6xHis acceptor beads are added and the plate is incubated in the dark.[15]
-
The plate is read on an Alpha-enabled plate reader.
-
The resulting signal is plotted against inhibitor concentration to determine the IC50 value.
-
Cellular Phospho-ERK (pERK) Assay
This cell-based assay measures the phosphorylation of ERK, a key downstream node in the MAPK pathway, to determine the functional consequence of KRAS inhibition within a cellular context.
-
Principle: KRAS mutant cell lines are treated with the inhibitor. The level of phosphorylated ERK (pERK) is then quantified, typically relative to the total amount of ERK protein, to assess the degree of pathway inhibition.
-
General Protocol (Western Blot):
-
KRAS mutant cells (e.g., NCI-H358 for G12C, PANC-1 for G12D) are seeded in plates and allowed to adhere.[16][17]
-
Cells are treated with serial dilutions of the inhibitor for a defined period (e.g., 2-24 hours).[16][18]
-
Cells are washed and lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is quantified (e.g., BCA assay).[16]
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for pERK and total ERK.
-
HRP-conjugated secondary antibodies and an ECL substrate are used for detection.[16]
-
Band intensities are quantified, and the pERK/total ERK ratio is calculated and plotted to determine the EC50.
-
Conclusion
This compound (as a control for BI-2852) and sotorasib represent two distinct and important classes of KRAS inhibitors. Sotorasib exemplifies a highly targeted, mutation-specific covalent approach that locks the KRAS G12C protein in its inactive GDP-bound state. In contrast, BI-2852 is a pan-inhibitor that non-covalently binds to a different allosteric site, inhibiting both active and inactive forms of KRAS by blocking critical protein-protein interactions. This fundamental difference in their mechanism of action dictates their specificity, potential applications, and the assays required for their characterization. Understanding these differences is paramount for researchers in the field of oncology and drug development as they work to develop the next generation of therapies targeting KRAS-driven cancers.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Differential Effects of BI-2852 Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule BI-2852 has emerged as a valuable tool for interrogating the function of KRAS, a pivotal signaling protein frequently mutated in cancer. BI-2852 acts as a direct inhibitor of the KRAS switch I/II pocket, a previously challenging therapeutic target.[1][2] A crucial aspect of utilizing chemical probes is the availability of a closely related but less active control compound to distinguish on-target from off-target effects. For BI-2852, this control is its enantiomer, BI-2853. This guide provides a comprehensive comparison of the biochemical and cellular activities of these two enantiomers, supported by experimental data and detailed protocols.
Quantitative Comparison of BI-2852 and BI-2853
The following tables summarize the key quantitative differences in the activity of the BI-2852 enantiomers. BI-2852 consistently demonstrates significantly greater potency in inhibiting KRAS interactions and downstream signaling compared to its enantiomer, BI-2853.
Table 1: Biochemical Activity of BI-2852 and BI-2853 [1]
| Parameter | BI-2852 | BI-2853 |
| ITC (KD) GCP-KRASG12D [µM] | 0.74 | n.a. |
| ITC (KD) GCP-KRASwt [µM] | 7.5 | n.a. |
| ITC (KD) GDP-KRASG12D [µM] | 2.0 | n.a. |
| ITC (KD) GDP-KRASwt [µM] | 1.1 | n.a. |
| AS (IC50) GTP-KRASG12D::SOS1 [nM] | 490 | 4400 |
| AS (IC50) GDP-KRASG12D::SOS1 [nM] | 260 | 2500 |
| AS (IC50) GTP-KRASG12D::CRAF [nM] | 770 | n.a. |
| AS (IC50) GTP-KRASG12D::PI3Kα [nM] | 500 | n.a. |
ITC: Isothermal Titration Calorimetry; AS: AlphaScreen; KD: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; n.a.: not available.
Table 2: Cellular Activity of BI-2852 and BI-2853 [1]
| Parameter | BI-2852 | BI-2853 |
| EC50 pERK H358 cells (2 h) [µM] | 5.8 | >50 |
| EC50 H358 cells (low serum) [µM] | 6.7 | n.a. |
EC50: Half-maximal Effective Concentration; pERK: Phosphorylated Extracellular signal-regulated kinase.
As the data illustrates, BI-2853 is approximately 10-fold less potent in biochemical assays that measure the disruption of the KRAS::SOS1 interaction.[1] In cellular assays, BI-2853 shows no significant effect on the inhibition of pERK, a key downstream marker of KRAS signaling, at concentrations up to 50 µM, further establishing it as a suitable negative control.[1]
Mechanism of Action and Signaling Pathway
BI-2852 functions by binding to a pocket located between the switch I and II regions of both GDP-bound (inactive) and GTP-bound (active) KRAS.[2] This binding event sterically hinders the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, which are responsible for activating KRAS by promoting the exchange of GDP for GTP.[2] Furthermore, BI-2852 also blocks the interaction of active, GTP-bound KRAS with its downstream effectors, such as CRAF and PI3Kα.[1][2] A key mechanistic insight is that BI-2852 induces the formation of a nonfunctional dimer of KRAS.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of BI-2852 and BI-2853 to various forms of KRAS protein.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant KRAS (wild-type and G12D mutant) in both GDP- and GCP-bound forms.
-
Prepare a concentrated solution of the KRAS protein (typically 10-50 µM) in a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Prepare a solution of the BI-2852 enantiomer (typically 100-500 µM) in the same buffer. Ensure the final DMSO concentration is matched between the protein and ligand solutions and is typically below 5%.
-
-
ITC Experiment:
-
Load the KRAS protein solution into the sample cell of the ITC instrument.
-
Load the enantiomer solution into the injection syringe.
-
Perform a series of injections (typically 1-2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To measure the inhibitory effect of BI-2852 enantiomers on the protein-protein interaction between KRAS and SOS1.
Methodology:
-
Reagent Preparation:
-
Use biotinylated KRAS protein and GST-tagged SOS1 protein.
-
Prepare a solution of streptavidin-coated donor beads and anti-GST antibody-conjugated acceptor beads.
-
-
Assay Procedure:
-
In a 384-well plate, add the biotinylated KRAS, GST-SOS1, and the test compound (BI-2852 or BI-2853) at various concentrations.
-
Incubate the mixture to allow for protein-protein interaction and inhibitor binding.
-
Add the donor and acceptor beads and incubate in the dark.
-
-
Detection:
-
Excite the donor beads at 680 nm. If KRAS and SOS1 are in close proximity, the donor beads will transfer energy to the acceptor beads, which will emit light at 520-620 nm.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
pERK Western Blot
Objective: To assess the effect of BI-2852 enantiomers on the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a KRAS-mutant cell line (e.g., NCI-H358) in appropriate media.
-
Treat the cells with various concentrations of BI-2852 or BI-2853 for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the EC50.
-
Cell Proliferation Assay (MTS Assay)
Objective: To determine the effect of BI-2852 enantiomers on the proliferation of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., NCI-H358) in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
After allowing the cells to adhere, treat them with a range of concentrations of BI-2852 or BI-2853.
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well and incubate for 1-4 hours. Metabolically active cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Plot the percentage of proliferation against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50.
-
References
A Comparative Guide to the Cellular Proliferation Effects of (R)-BI-2852 and BI-2852
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proliferation activities of the KRAS inhibitor BI-2852 and its enantiomer, (R)-BI-2852 (also known as BI-2853). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
BI-2852 is a potent, cell-permeable inhibitor of KRAS that binds to a previously considered "undruggable" pocket located between switch I and II.[1] This interaction blocks the binding of guanine (B1146940) nucleotide exchange factors (GEFs), GTPase activating proteins (GAPs), and downstream effector proteins, thereby inhibiting KRAS signaling and leading to an antiproliferative effect in KRAS-mutant cancer cells.[1][2][3] this compound, its enantiomer, serves as a crucial negative control, exhibiting significantly reduced activity.[2]
Data Presentation: Quantitative Comparison of Cellular Activity
The following table summarizes the comparative cellular activities of BI-2852 and this compound based on available experimental data.
| Compound | Target | Cell Line | Assay Type | Endpoint | Result | Reference |
| BI-2852 | KRAS | NCI-H358 (KRAS G12C) | Cellular Proliferation | EC50 | 5.8 µM (soft agar), 6.7 µM (low serum) | Kessler et al., 2019 |
| This compound (BI-2853) | KRAS | NCI-H358 (KRAS G12C) | Cellular Proliferation | Antiproliferative Effect | Significant effect only observed at 50 µM | Kessler et al., 2019 |
| BI-2852 | KRAS | NCI-H358 (KRAS G12C) | pERK Inhibition | EC50 | Not explicitly stated, but dose-dependent reduction observed | Kessler et al., 2019 |
| This compound (BI-2853) | KRAS | NCI-H358 (KRAS G12C) | pERK Inhibition | pERK Reduction | No reduction observed at concentrations up to 50 µM | Kessler et al., 2019 |
Experimental Protocols
A detailed methodology for the cellular proliferation assay used to evaluate BI-2852 and its enantiomer is provided below.
Cellular Proliferation Assay (based on Kessler et al., 2019)
1. Cell Culture and Seeding:
- NCI-H358 cells, which harbor a KRAS G12C mutation, are used.
- Cells are plated in 96-well plates at a density of 1,500 cells per well.
- The cells are cultured in the appropriate medium supplemented with 10% Fetal Calf Serum (FCS).
2. Compound Preparation and Treatment:
- A 10 mM stock solution of BI-2852 or this compound in 100% DMSO is prepared.
- Serial dilutions of the compounds are made in the cell culture medium.
- The day after cell seeding, the medium is replaced with medium containing the diluted compounds, with a starting concentration of 50 µM and subsequent 1:5 dilutions.
3. Incubation:
- The plates are incubated for 3 days at 37°C in a humidified atmosphere with 5% CO2.
4. Quantification of Cell Viability:
- Cell viability is quantified using the CellTiter-Glo® Luminescent Cell Viability Assay reagent, following the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of metabolically active cells.
- Luminescence is measured using a plate reader.
5. Data Analysis:
- The luminescence data is fitted to a sigmoidal curve using a suitable software program (e.g., GraphPad Prism) with a variable hill slope to determine the EC50 values.
Visualizations
Signaling Pathway of KRAS Inhibition by BI-2852
Caption: KRAS signaling pathway and points of inhibition by BI-2852.
Experimental Workflow for Cellular Proliferation Assay
Caption: Workflow of the cellular proliferation assay.
References
On-Target Activity Validation of BI-2852 Using its Inactive Enantiomer Control
A Comparative Guide for Researchers
In the quest for potent and selective inhibitors of oncogenic KRAS, the small molecule BI-2852 has emerged as a valuable tool. It targets a previously considered "undruggable" pocket between switch I and II of the RAS protein, effectively blocking its interactions with downstream effectors.[1][2][3] A critical component of validating the on-target activity of any inhibitor is the use of a structurally similar but biologically inactive control. For BI-2852, its enantiomer, (R)-BI-2852 (also referred to as BI-2853), serves this purpose, allowing researchers to distinguish between specific on-target effects and potential off-target or non-specific activities.[3][4]
This guide provides a comparative analysis of BI-2852 and its inactive control, this compound, presenting key experimental data and detailed protocols to aid researchers in designing and interpreting their own on-target validation studies.
Comparative Analysis of BI-2852 and this compound
The on-target potency of BI-2852 is clearly demonstrated when compared to its enantiomer across various biochemical and cellular assays. BI-2852 exhibits nanomolar affinity for KRAS and effectively inhibits its downstream signaling, while this compound is significantly less active.
| Parameter | BI-2852 | This compound (BI-2853) | Reference |
| Binding Affinity (KD) to KRASG12D (ITC) | 740 nM | Not Available | [3][4] |
| Binding Affinity (KD) to KRASwt (ITC) | 7.5 µM | Not Available | [4][5] |
| Inhibition of GTP-KRASG12D::SOS1 Interaction (IC50, AlphaScreen) | 490 nM | ~10-fold less potent than BI-2852 | [3][4] |
| Inhibition of GTP-KRASG12D::CRAF Interaction (IC50) | 770 nM | Not Available | [3][4] |
| Inhibition of GTP-KRASG12D::PI3Kα Interaction (IC50) | 500 nM | Not Available | [3][4] |
| pERK Inhibition in NCI-H358 cells (EC50) | 5.8 µM | No effect on cells | [3][4] |
| Antiproliferative Effect in NCI-H358 cells (EC50) | 6.7 µM (low serum) | No effect on cells | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the on-target activity of BI-2852.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Protocol:
-
Protein Preparation: Express and purify recombinant KRAS protein (e.g., KRASG12D or KRASwt) loaded with a non-hydrolyzable GTP analog like GCP. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Compound Preparation: Dissolve BI-2852 and this compound in the same ITC buffer to the desired stock concentration.
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the KRAS protein solution (typically 10-50 µM).
-
Load the injection syringe with the compound solution (typically 100-500 µM).
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
A control experiment with the compound injected into the buffer alone should be performed to subtract the heat of dilution.
-
-
Data Analysis: Analyze the resulting thermogram using the instrument's software to fit the data to a binding model and determine the KD.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a binding event, resulting in a chemiluminescent signal.
Protocol:
-
Reagents:
-
Biotinylated GTP-loaded KRASG12D
-
GST-tagged effector protein (e.g., SOS1, CRAF, PI3Kα)
-
Streptavidin-coated Donor beads
-
Anti-GST-coated Acceptor beads
-
BI-2852 and this compound serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the biotinylated KRAS, GST-effector, and the test compounds.
-
Incubate to allow for binding to occur.
-
Add the Donor and Acceptor beads.
-
Incubate in the dark to allow for bead-protein complex formation.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular pERK Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway, in a cellular context.
Protocol:
-
Cell Culture: Plate KRAS mutant cells (e.g., NCI-H358) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BI-2852 or this compound for a specified period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract proteins.
-
pERK Detection: Measure the levels of phosphorylated ERK (pERK) and total ERK using a suitable method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pERK and total ERK.
-
ELISA or other immunoassay: Use a plate-based assay with specific capture and detection antibodies.
-
-
Data Analysis: Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the compound concentration to determine the EC50.
Cell Proliferation Assay
This assay assesses the antiproliferative effect of the compounds on cancer cell lines.
Protocol:
-
Cell Plating: Seed KRAS mutant cells in 96-well plates.
-
Compound Addition: The following day, add serial dilutions of BI-2852 or this compound to the cells.
-
Incubation: Incubate the cells for a period of 3 to 6 days.
-
Viability Measurement: Determine the number of viable cells using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the EC50.
Visualizing the Mechanism and Workflow
Diagrams are powerful tools for understanding complex biological pathways and experimental processes.
References
A Comparative Guide to the Pan-KRAS Inhibitor (R)-BI-2852
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-KRAS inhibitor (R)-BI-2852 with other notable KRAS inhibitors. The information is intended to aid researchers in evaluating its potential for their studies. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key assays are provided.
Mechanism of Action
This compound is a potent, non-covalent, cell-permeable inhibitor of KRAS that binds to a pocket between switch I and II, a region previously considered "undruggable".[1] This mechanism is distinct from covalent KRAS G12C inhibitors, as it targets both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1] By occupying this pocket, this compound effectively blocks the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effector proteins, leading to the inhibition of critical signaling pathways, such as the MAPK pathway, and subsequent suppression of cancer cell proliferation.[1][2] A notable feature of BI-2852's mechanism is its ability to induce the formation of a nonfunctional KRAS dimer, which further contributes to its inhibitory activity by occluding the binding site for effector proteins like RAF1.[3][4]
Quantitative Performance Data
The following tables summarize the in vitro performance of this compound in comparison to other KRAS inhibitors, including the G12C-specific inhibitors Sotorasib and Adagrasib, the pan-KRAS inhibitors MRTX1133 and BI-2865, and its less active enantiomer, BI-2853, which serves as a negative control.
Table 1: Biochemical Assay Data - Binding Affinity and Inhibition
| Inhibitor | Target Protein | KD (nM) | IC50 (nM) | Assay Type |
| This compound | KRAS G12D | 740 | 490 (vs. SOS1) | Isothermal Titration Calorimetry (ITC) / AlphaScreen |
| KRAS G12D | - | 770 (vs. CRAF) | AlphaScreen | |
| KRAS G12D | - | 500 (vs. PI3Kα) | AlphaScreen | |
| KRAS wt | 7500 | - | Isothermal Titration Calorimetry (ITC) | |
| Sotorasib | KRAS G12C | 220 | 8.88 | Biochemical Competition Binding Assay / TR-FRET |
| Adagrasib | KRAS G12C | - | - | Covalent, irreversible binding |
| MRTX1133 | KRAS G12D | ~0.0002 | <2 | Homogeneous Time-Resolved Fluorescence (HTRF) |
| KRAS wt | ~0.14 | - | - | |
| BI-2865 | KRAS wt | 6.9 | - | - |
| KRAS G12C | 4.5 | - | - | |
| KRAS G12D | 32 | - | - | |
| KRAS G12V | 26 | - | - | |
| KRAS G13D | 4.3 | - | - | |
| BI-2853 | KRAS G12D | Not active | ~10-fold less potent than this compound | AlphaScreen |
Table 2: Cellular Assay Data - Antiproliferative Activity and Downstream Signaling Inhibition
| Inhibitor | Cell Line | KRAS Mutation | EC50 (µM) - pERK Inhibition | IC50 (µM) - Cell Viability |
| This compound | NCI-H358 | KRAS G12C | 5.8 | 6.7 (Soft Agar) / 5.8 (Low Serum) |
| Sotorasib | MIA PaCa-2 | KRAS G12C | 0.00037 (2D culture) | - |
| Adagrasib | - | KRAS G12C | - | - |
| MRTX1133 | KRAS G12D mutant cell lines (median) | KRAS G12D | ~0.005 | ~0.005 |
| BI-2865 | BaF3 expressing KRAS mutants | G12C, G12D, G12V | - | ~0.14 |
| BI-2853 | - | - | No effect | No effect |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the dose-dependent effect of an inhibitor on cell proliferation.
-
Cell Seeding: Cancer cell lines with known KRAS mutations (e.g., NCI-H358 for KRAS G12C) are seeded in 96-well plates at a density of 1,500 cells per well in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds (e.g., this compound) and control compounds (e.g., DMSO as vehicle control).
-
Incubation: Plates are incubated for 3 days at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Quantification: The number of viable cells is determined using a luminescent cell viability assay reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The data is then normalized to the vehicle control and fitted to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
pERK Inhibition Assay (e.g., AlphaLISA®)
This assay measures the inhibition of the downstream effector ERK phosphorylation.
-
Cell Seeding and Treatment: Cells are seeded in a similar manner to the cell viability assay and treated with the inhibitors for a shorter duration (e.g., 2 hours).[2]
-
Cell Lysis: After treatment, the cells are lysed to release cellular proteins.
-
Detection: The level of phosphorylated ERK (pERK) is quantified using a sandwich immunoassay format, such as AlphaLISA®, according to the manufacturer's protocol. This involves the use of specific antibodies that recognize total ERK and phosphorylated ERK.
-
Data Analysis: The signal is read on a plate reader compatible with the assay format. The pERK signal is normalized to the total ERK signal or to a vehicle control. The data is then plotted against the inhibitor concentration to determine the EC₅₀ for pERK inhibition.
Biochemical Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
These assays directly measure the binding affinity of an inhibitor to its target protein.
-
Isothermal Titration Calorimetry (ITC): This technique measures the heat change that occurs when an inhibitor binds to its target protein. By titrating the inhibitor into a solution containing the KRAS protein, the binding affinity (KD), stoichiometry, and thermodynamic parameters of the interaction can be determined.[4]
-
Surface Plasmon Resonance (SPR): This method involves immobilizing the KRAS protein on a sensor chip and flowing the inhibitor over the surface. The binding of the inhibitor to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity (KD).[5]
Visualizations
Signaling Pathway of KRAS and Inhibition by this compound
References
- 1. biorxiv.org [biorxiv.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer: Therapeutic Principles and Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Stereochemistry: How (R)-BI-2852 Data Illuminates the Mechanism of Action of the KRAS Inhibitor BI-2852
A Comparative Analysis of BI-2852, a Pan-KRAS Inhibitor, and its Inactive Enantiomer in Elucidating On-Target Activity.
In the landscape of oncology research, the development of direct inhibitors for KRAS, a frequently mutated oncogene, has been a long-sought-after goal. BI-2852 has emerged as a potent, cell-active inhibitor that binds to the switch I/II pocket of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1] This interaction effectively blocks the communication of KRAS with its upstream activators (GEFs like SOS1), downstream effectors (such as CRAF and PI3Kα), and GTPase activating proteins (GAPs), leading to the suppression of oncogenic signaling and antiproliferative effects in KRAS-mutant cancer cells.[1][2] A critical component in validating the specific on-target mechanism of BI-2852 is the experimental data generated from its stereoisomer, (R)-BI-2852 (also known as BI-2853). This less active enantiomer serves as a vital negative control, demonstrating that the observed biological effects of BI-2852 are a direct consequence of its specific molecular interaction with KRAS.
Unraveling the Mechanism: Direct Inhibition and Induced Dimerization
BI-2852's mechanism of action is multifaceted. Primarily, it acts as a direct competitive inhibitor of protein-protein interactions. By occupying the switch I/II pocket, BI-2852 sterically hinders the binding of essential signaling partners. More recent structural studies have revealed a novel aspect of its mechanism: BI-2852 can induce the formation of a nonfunctional dimer of KRAS.[3][4] This induced dimerization presents an alternative explanation for its inhibitory activity, as the dimerized KRAS is incapable of engaging with downstream effectors like RAF1.[3]
The stark contrast in activity between BI-2852 and its (R)-enantiomer, BI-2853, which is approximately 10-fold less potent in biochemical assays and inactive in cellular contexts, underscores the high degree of stereospecificity required for effective binding to the KRAS switch I/II pocket and subsequent inhibition.[5] This significant difference in potency provides strong evidence that the antiproliferative and signaling inhibition effects of BI-2852 are not due to off-target activities or non-specific compound characteristics but are a direct result of its specific, high-affinity interaction with the intended target.
Comparative Efficacy: BI-2852 vs. Other KRAS Pathway Inhibitors
To contextualize the performance of BI-2852, it is useful to compare it with other inhibitors that target the KRAS pathway, such as the covalent KRAS G12C inhibitor ARS-1620 and SOS1 inhibitors like BI-3406 and BAY-293. While covalent inhibitors like ARS-1620 are highly specific for the G12C mutation, BI-2852 offers the advantage of being a pan-KRAS inhibitor, targeting various mutant forms of KRAS. SOS1 inhibitors, on the other hand, act upstream of KRAS, preventing its activation. The following tables summarize the quantitative data for these compounds.
| Compound | Target | Assay | Potency (IC50/KD) |
| BI-2852 | KRAS (pan) | ITC (KD) vs KRAS G12D | 740 nM[5] |
| AlphaScreen (IC50) vs KRAS G12D:SOS1 | 490 nM[5] | ||
| pERK Inhibition (EC50) in NCI-H358 cells | 5.8 µM[5] | ||
| Proliferation (EC50) in NCI-H358 cells | 6.7 µM[2] | ||
| This compound (BI-2853) | KRAS (pan) | AlphaScreen vs KRAS G12D:SOS1 | ~10-fold less potent than BI-2852[5] |
| Cellular Assays | No effect[5] | ||
| ARS-1620 | KRAS G12C | pERK Inhibition (IC50) in H358 cells | 120 nM[6] |
| Proliferation (average IC50) in H358 & H23 cells | 1.32 µM[7] | ||
| BI-3406 | SOS1 | SOS1:KRAS Interaction (IC50) | 5 nM[8] |
| pERK Inhibition (IC50) in NCI-H358 cells | 4 nM[8] | ||
| Proliferation (IC50) in DLD-1 cells | 36 nM[8] | ||
| BAY-293 | SOS1 | KRAS:SOS1 Interaction (IC50) | 21 nM[2] |
| pERK Inhibition (IC50) in K562 cells | 180 nM[5] | ||
| Proliferation (IC50) in K562 cells | ~1 µM[5] |
Visualizing the Mechanism and Workflow
To better understand the intricate processes involved, the following diagrams illustrate the KRAS signaling pathway, the proposed mechanism of action for BI-2852, and a general experimental workflow for evaluating KRAS inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, the following are detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of BI-2852 to KRAS.
Protocol:
-
Sample Preparation: Recombinant KRAS protein is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2). The compound (BI-2852 or this compound) is dissolved in the final dialysis buffer to minimize heats of dilution.
-
ITC Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell is loaded with a solution of KRAS (e.g., 10-20 µM), and the injection syringe is filled with the compound solution (e.g., 100-200 µM).
-
Titration: A series of small injections (e.g., 1-2 µL) of the compound solution into the protein solution is performed at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat change associated with each injection is measured. The resulting binding isotherm is fitted to a one-site binding model to determine the KD, n, ΔH, and ΔS.
AlphaScreen Assay for KRAS:SOS1 Interaction
Objective: To measure the ability of BI-2852 to inhibit the interaction between KRAS and SOS1.
Protocol:
-
Reagents: Biotinylated KRAS-GDP, GST-tagged SOS1, Streptavidin-coated Donor beads, and anti-GST Acceptor beads are used.
-
Assay Setup: In a 384-well plate, biotinylated KRAS-GDP, GST-SOS1, and the test compound (at various concentrations) are incubated together in an appropriate assay buffer.
-
Bead Addition: Streptavidin Donor beads and anti-GST Acceptor beads are added to the wells.
-
Incubation: The plate is incubated in the dark at room temperature to allow for the binding of the proteins to the beads.
-
Signal Detection: The plate is read on an EnVision plate reader or a similar instrument capable of AlphaScreen detection. In the absence of an inhibitor, the interaction between KRAS and SOS1 brings the Donor and Acceptor beads into proximity, generating a signal.
-
Data Analysis: The decrease in signal in the presence of the inhibitor is used to calculate the IC50 value.
pERK (Phospho-ERK) In-Cell Western Assay
Objective: To quantify the inhibition of downstream KRAS signaling by measuring the levels of phosphorylated ERK in cells.
Protocol:
-
Cell Culture and Treatment: KRAS-mutant cells (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and then permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: The cells are incubated with a primary antibody specific for phospho-ERK and a normalization antibody (e.g., total ERK or a housekeeping protein). Subsequently, the cells are incubated with species-specific secondary antibodies conjugated to different infrared dyes (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging: The plate is scanned using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: The fluorescence intensity of the phospho-ERK signal is normalized to the total ERK or housekeeping protein signal. The normalized data is then used to determine the EC50 for pERK inhibition.
Cell Proliferation (CellTiter-Glo) Assay
Objective: To assess the antiproliferative effect of BI-2852 on cancer cells.
Protocol:
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and treated with a serial dilution of the test compound.
-
Incubation: The cells are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
ATP Measurement: An equal volume of CellTiter-Glo reagent is added to each well. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Detection: After a short incubation to stabilize the signal, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is used to generate a dose-response curve, from which the EC50 value for cell growth inhibition is calculated.
Conclusion
The comprehensive data package for BI-2852, particularly when viewed in conjunction with the data from its inactive enantiomer this compound, provides a robust validation of its specific mechanism of action. The significant drop in potency observed with the (R)-enantiomer confirms that the biological activity of BI-2852 is a direct result of its stereospecific binding to the switch I/II pocket of KRAS. This leads to the disruption of critical protein-protein interactions and the induction of nonfunctional KRAS dimers, ultimately inhibiting downstream signaling and cancer cell proliferation. The comparative analysis with other KRAS pathway inhibitors highlights the unique position of BI-2852 as a pan-KRAS inhibitor with a distinct mechanism. The detailed experimental protocols provided herein offer a clear framework for the continued investigation and development of this and other promising KRAS inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. promega.com [promega.com]
- 5. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
Publication Standards for Reporting (R)-BI-2852 Control Experiments: A Comparative Guide
This guide provides a framework for reporting control experiments involving the pan-KRAS inhibitor, (R)-BI-2852, to ensure clarity, reproducibility, and objective interpretation of results. The standards outlined here are intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy of this compound and Controls
Clear and concise presentation of quantitative data is essential for comparing the activity of this compound with its negative control, the less active enantiomer BI-2853, and other alternative KRAS inhibitors.
Table 1: In Vitro Activity of this compound vs. Negative Control BI-2853
| Parameter | Assay Type | This compound | BI-2853 (Negative Control) | Reference |
| Binding Affinity | ||||
| KD GCP-KRASG12D | Isothermal Titration Calorimetry (ITC) | 740 nM | Not Available | [1][2] |
| KD GDP-KRASG12D | Isothermal Titration Calorimetry (ITC) | 2.0 µM | Not Available | [2] |
| KD GCP-KRASwt | Isothermal Titration Calorimetry (ITC) | 7.5 µM | Not Available | [2] |
| KD GDP-KRASwt | Isothermal Titration Calorimetry (ITC) | 1.1 µM | Not Available | [2] |
| Inhibition of Protein-Protein Interactions | ||||
| IC50 GTP-KRASG12D::SOS1 | AlphaScreen | 490 nM | 4400 nM | [1][2] |
| IC50 GDP-KRASG12D::SOS1 | AlphaScreen | 260 nM | 2500 nM | [2] |
| IC50 GTP-KRASG12D::CRAF | AlphaScreen | 770 nM | Not Available | [1][2] |
| IC50 GTP-KRASG12D::PI3Kα | AlphaScreen | 500 nM | Not Available | [1][2] |
| Cellular Activity | ||||
| EC50 pERK Inhibition (NCI-H358 cells, 2h) | Western Blot | 5.8 µM | >50 µM | [1][2] |
| EC50 Cell Proliferation (NCI-H358 cells, low serum) | Cell Viability Assay | 6.7 µM | Not Available | [1] |
Note: BI-2853 is the less active enantiomer of this compound and serves as an appropriate negative control, demonstrating approximately 10-fold lower potency in biochemical assays and no significant effect on cellular pERK levels at concentrations up to 50 µM.[1][2]
Table 2: Clinical Efficacy of Alternative KRAS G12C Inhibitors (for contextual comparison)
| Inhibitor | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Sotorasib | CodeBreaK 100 (Phase 2) | 37.1% | 6.8 months | 12.5 months | [3][4] |
| CodeBreaK 200 (Phase 3) | 28.1% | 5.6 months | Not significantly different from docetaxel | [4] | |
| Adagrasib | KRYSTAL-1 (Phase 2) | 43% | 6.5 months | 12.6 months | [5] |
| KRYSTAL-12 (Phase 3) | 32% | 5.5 months | Data immature | [6] |
Disclaimer: The data in Table 2 is from clinical trials with approved drugs for specific patient populations with KRAS G12C mutations and is provided for contextual purposes only. Direct comparison with preclinical data from Table 1 is not appropriate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are standard protocols for key experiments used to characterize this compound and its controls.
Western Blot for p-ERK Inhibition
This protocol assesses the ability of this compound to inhibit the KRAS downstream signaling pathway by measuring the phosphorylation of ERK.
a. Cell Culture and Treatment:
-
Seed KRAS mutant cancer cells (e.g., NCI-H358, KRAS G12C) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat cells with increasing concentrations of this compound, BI-2853 (negative control), and a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
b. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
d. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize p-ERK levels to total ERK levels.
-
Plot the normalized p-ERK levels against inhibitor concentration to determine the EC50 value.
Cell Proliferation Assay (MTS/MTT)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
a. Cell Seeding:
-
Seed KRAS mutant cancer cells (e.g., PANC-1, HCT116) in a 96-well plate at a predetermined optimal density.
-
Include a KRAS wild-type cell line (e.g., HEK293T) to assess selectivity.
b. Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound, BI-2853, and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
c. Viability Measurement:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
d. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the inhibitor concentration and fit a dose-response curve to calculate the EC50.
Mandatory Visualizations
Diagrams are provided to illustrate key biological pathways and experimental processes.
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing p-ERK inhibition by this compound.
Caption: Logical framework for this compound control experiments.
References
Safety Operating Guide
Proper Disposal of (R)-BI-2852: A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for both personnel safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for (R)-BI-2852, a research-grade pan-KRAS inhibitor. The following protocols are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound effectively.
I. Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to be familiar with its general safety and handling properties. While a specific Safety Data Sheet (SDS) for the (R)-isomer is not publicly available, information from suppliers of BI-2852 and general laboratory chemical safety protocols should be followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound to minimize exposure risk. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Engineering Controls: Handle the compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solid material, a chemical fume hood is recommended to avoid inhalation.
Spill Management: In the event of a spill, adhere to the following procedures:
-
Small Spills: Carefully sweep up the solid material, avoiding dust formation. Place the collected material into a clearly labeled, sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and use a shovel to collect the material into a suitable, sealed container for disposal. Ensure the area is well-ventilated during cleanup. Do not allow the product to enter drains.[1]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound, like many research chemicals, is governed by federal, state, and local environmental regulations. The following steps provide a general framework for compliant disposal.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: Keep the compound in its original or a clearly labeled container. Do not mix it with other chemical waste unless instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated waste. These items must be segregated from regular trash.
Step 2: Waste Collection and Storage
-
Solid Waste: Collect all solid this compound waste and contaminated materials in a designated, leak-proof, and sealable waste container. The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard warnings.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution should be collected in a designated, sealed container for liquid chemical waste. The container must be labeled with the names and concentrations of all components.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, pending pickup by your institution's hazardous waste management service.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on hazardous waste disposal. Contact them to schedule a pickup for your labeled waste containers.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS office. Accurate documentation is crucial for regulatory compliance.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company arranged by your institution. Never dispose of this chemical down the drain or in the regular trash.[1]
III. Quantitative Data Summary
The following table summarizes key quantitative data related to the storage and handling of BI-2852, the parent compound of this compound.
| Property | Value | Source |
| Storage Temperature (Solid) | -20°C for 1 month; -80°C for 6 months | MedchemExpress[2] |
| Storage Temperature (in Solvent) | -20°C for 1 month; -80°C for 6 months | MedchemExpress[2] |
| Solubility in DMSO | 100 mg/mL (193.57 mM) | Selleck Chem[3] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling (R)-BI-2852
(R)-BI-2852 is a chemical compound used in research as an isomer and experimental control for BI-2852, a potent KRAS inhibitor.[1] As with any active small molecule, proper handling and safety precautions are paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal for this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive set of personal protective equipment should be worn to prevent inhalation, skin contact, and eye exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder form | Minimizes the risk of inhaling fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound, from receiving and storage to preparation of solutions and experimental use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (2375482-49-6) on the label match the order.[1]
2. Storage:
-
Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
For long-term storage of the solid powder, a temperature of -20°C is recommended.[3]
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
3. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of the powder.
-
Use a calibrated analytical balance to weigh the required amount of the compound.
-
This compound is soluble in DMSO.[4] Prepare a stock solution by dissolving the compound in fresh, anhydrous DMSO to the desired concentration.
-
Ensure complete dissolution, using sonication if necessary.[5]
4. Use in Experiments:
-
When diluting the stock solution for cellular assays or other experiments, use the appropriate cell culture medium or buffer.
-
Always handle solutions containing this compound with the same level of precaution as the solid compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Dispose of in accordance with federal, state, and local environmental control regulations.[2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed hazardous waste container | Collect all contaminated disposable labware for proper hazardous waste disposal. |
| Liquid Waste (e.g., unused solutions) | Labeled, sealed hazardous waste container | Do not pour down the drain.[2] Collect in a designated container for chemical waste. |
| Contaminated PPE (e.g., gloves) | Biohazard or chemical waste bag | Dispose of used gloves and other contaminated PPE as hazardous waste. |
Experimental Workflow for Handling this compound
Figure 1. Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
